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  • Product: 2-Methoxy-5-(trifluoromethoxy)cinnamic acid
  • CAS: 1017779-14-4

Core Science & Biosynthesis

Foundational

2-Methoxy-5-(trifluoromethoxy)cinnamic acid synthesis pathway

An In-Depth Technical Guide for the Synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, a valuable intermediate in the fields of pharmaceutical and materials science. The unique substitution pattern of this molecule, featuring both a methoxy and a trifluoromethoxy group, imparts distinct electronic and physiological properties, making it a compound of significant interest for drug development and advanced material applications. This document offers a critical analysis of viable synthetic strategies, ultimately focusing on the Knoevenagel-Doebner condensation as the most efficacious route. We present a detailed mechanistic explanation, a step-by-step laboratory protocol, and expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this key synthetic building block.

Part 1: Introduction to 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Cinnamic acids and their derivatives are a broad class of organic compounds that are ubiquitous in nature and serve as crucial precursors for a wide array of commercially important molecules. Their applications span pharmaceuticals, cosmetics, and polymers.[1][2][3] The target molecule of this guide, 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, is a synthetically designed analogue that combines two key functional groups:

  • A Methoxy Group (-OCH₃): This electron-donating group can influence the molecule's pharmacokinetic profile and is a common feature in many bioactive compounds.[4][5]

  • A Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of a methoxy group but has vastly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate.

The combination of these groups on a cinnamic acid scaffold creates a unique building block for medicinal chemistry, potentially leading to the discovery of novel therapeutics with improved efficacy and safety profiles.[4][6]

Part 2: Strategic Analysis of Synthetic Pathways

Several classical organic reactions are available for the synthesis of cinnamic acid derivatives. The choice of pathway depends on factors such as starting material availability, desired yield, stereoselectivity, and process scalability.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[7][8] While effective, it often requires high temperatures and long reaction times.[9]

  • Heck Reaction: A powerful palladium-catalyzed C-C bond formation method, coupling an aryl halide with an alkene.[10][11] This is an excellent method but can be costly due to the palladium catalyst and requires an aryl halide precursor instead of an aldehyde.[12]

  • Wittig Reaction: This reaction provides excellent control over the geometry of the resulting double bond by reacting an aldehyde with a phosphorus ylide.[13][14][15] It is a highly reliable method for olefination.

  • Knoevenagel Condensation: This pathway involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[3][16][17]

For the synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, the Knoevenagel-Doebner condensation stands out as the most logical and efficient approach. This modification utilizes malonic acid as the active methylene component in a pyridine/piperidine system.[18][19][20] Its primary advantages are the direct use of the readily available 2-Methoxy-5-(trifluoromethoxy)benzaldehyde[6] and the in-situ decarboxylation of the intermediate, which simplifies the process to yield the desired cinnamic acid directly.[19][20]

Part 3: The Knoevenagel-Doebner Condensation Pathway

Reaction Principle and Mechanism

The Knoevenagel-Doebner condensation is a cornerstone of cinnamic acid synthesis. The reaction proceeds through a sequence of base-catalyzed steps:

  • Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate one of the acidic α-hydrogens of malonic acid, forming a highly reactive nucleophilic enolate ion.[1]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This step forms a tetrahedral intermediate.[3]

  • Aldol Condensation & Dehydration: The intermediate undergoes proton transfer and subsequent elimination of a water molecule (dehydration) to form an α,β-unsaturated dicarboxylic acid intermediate.[1]

  • Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the β-carboxylic acid group is eliminated as carbon dioxide, yielding the final product, 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.[19][20]

The use of piperidine as a catalyst in conjunction with pyridine as the solvent is a classic and highly effective combination for this transformation.[16] Piperidine is a sufficiently strong base to generate the necessary enolate without promoting self-condensation of the aldehyde.[19]

Visualizing the Synthesis Pathway

The following diagram illustrates the overall transformation from the starting materials to the final product.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Final Product A 2-Methoxy-5-(trifluoromethoxy)benzaldehyde D 2-Methoxy-5-(trifluoromethoxy)cinnamic acid A->D Knoevenagel-Doebner Condensation B Malonic Acid B->D C Pyridine (Solvent) Piperidine (Catalyst) Heat (Δ) C->D

Caption: Knoevenagel-Doebner synthesis of the target cinnamic acid.

Part 4: Experimental Protocol & Data

This section provides a detailed, self-validating protocol for the laboratory synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Required Purity
2-Methoxy-5-(trifluoromethoxy)benzaldehyde886502-58-7220.14>97%
Malonic Acid141-82-2104.06>99%
Pyridine110-86-179.10Anhydrous, >99%
Piperidine110-89-485.15>99%
Hydrochloric Acid (HCl)7647-01-036.4637% (Concentrated)
Deionized Water7732-18-518.02N/A
Ethanol64-17-546.07Reagent Grade
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (5.00 g, 22.7 mmol).

    • Add malonic acid (3.54 g, 34.1 mmol, 1.5 eq).

    • Add anhydrous pyridine (25 mL) to dissolve the solids.

    • With gentle stirring, add piperidine (0.5 mL, 5.1 mmol, 0.22 eq) dropwise.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 115 °C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water and 20 mL of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as the neutralization is exothermic.

    • A precipitate of the crude cinnamic acid will form. Stir the acidic slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Purification:

    • Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Data and Characterization
ParameterExpected Value
Theoretical Yield 5.95 g
Expected Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally. Cinnamic acids typically have distinct melting points (e.g., p-methoxy cinnamic acid melts at 172-175°C).[9]
¹H NMR Expected signals for aromatic protons, vinyl protons (as doublets with a large coupling constant, ~16 Hz, indicating a trans configuration), a methoxy singlet, and a carboxylic acid proton singlet.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch (broad, ~2500-3300), C=O stretch (~1680-1700), C=C stretch (~1625-1640), and C-O stretches.[21]

Part 5: Troubleshooting and Process Optimization

  • Issue: Low Yield.

    • Cause: Incomplete reaction or loss during work-up.

    • Solution: Ensure anhydrous conditions, as water can interfere with the reaction. Extend the reflux time if TLC shows significant starting material remaining. During work-up, ensure the aqueous solution is sufficiently acidic (pH < 2) for complete precipitation.

  • Issue: Product is Oily or Difficult to Crystallize.

    • Cause: Impurities are present.

    • Solution: Ensure the crude product is washed thoroughly to remove pyridine. If recrystallization is challenging, consider a different solvent system or purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

  • Process Optimization: Avoiding Pyridine.

    • Pyridine is effective but also carcinogenic and has an unpleasant odor.[16] For a "greener" synthesis, an alternative system can be employed. A study by Pawar et al. demonstrated that triethylamine (TEA) can be used as a base in toluene, affording comparable yields to the traditional pyridine system.[16] This modification simplifies the work-up, as TEA and its salts are more easily removed.

Part 6: Conclusion

The Knoevenagel-Doebner condensation provides a reliable, high-yielding, and straightforward pathway for the synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid from its corresponding benzaldehyde. This guide has detailed the mechanistic rationale, a robust experimental protocol, and key data points for successful synthesis and characterization. The availability of this protocol empowers researchers to access this valuable intermediate, facilitating further exploration in drug discovery and the development of novel materials with enhanced properties.

References

  • Pawar, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(8), 5897-5905. [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Oliveira, R. B. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(11), 3369. [Link]

  • Chiriac, C., Tanasa, F., & Onciu, M. (2005). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481-487. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Thiemann, T. (2017). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciorum, Mol2Net, 2, 04714. [Link]

  • Bio-protocol. (2022). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]

  • Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]

  • Google Patents. (1992). Method for obtaining high-purity cinnamic acid.
  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • Jurnal Universitas Sebelas Maret. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. [Link]

  • ChemIQSoc Project. Preparation of cinnamic acid (Perkin condensation). [Link]

  • ResearchGate. (2014). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • PubMed. (2024). Preconcentration of Cinnamic Acid Derivatives in Traditional Chinese Medicines by an Effective Dispersive Liquid-Liquid Microextraction Based on a Hydrophobic Deep Eutectic Solvent. [Link]

  • Scirp.org. (2017). Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. [Link]

  • ResearchGate. (2018). Cinnamic acid derivatives in cosmetics ‐ current use and future prospects. [Link]

  • University of Wisconsin-Madison Chemistry. Experiment 9: Wittig Synthesis of Ethyl Cinnamate. [Link]

  • ResearchGate. (2015). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Link]

  • ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • ResearchGate. (2020). Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice. [Link]

  • MDPI. (2022). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. [Link]

  • ACS Publications. (1999). Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link]

  • J&K Scientific LLC. Perkin Reaction. [Link]

  • ResearchGate. (2014). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link]

  • Google Patents. (2003). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Google Patents. (2015).
  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • Encyclopedia MDPI. (2021). Methoxylated Derivatives of Cinnamic Acid. [Link]

  • ACS Publications. (1999). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • NISCAIR Online Periodicals Repository. (2004). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. [Link]

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Sources

Exploratory

potential therapeutic targets of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

A Technical Guide to Investigating the Therapeutic Potential of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid Abstract 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a novel chemical entity with significant, yet unexplored...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Investigating the Therapeutic Potential of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Abstract

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a novel chemical entity with significant, yet unexplored, therapeutic potential. Its structure combines a cinnamic acid scaffold, known for a wide range of biological activities, with two key functional groups: a methoxy group that can influence metabolic activity, and a trifluoromethoxy group, a powerful modulator of physicochemical properties in modern drug design.[1][2] This guide presents a hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We postulate that its primary activities will center on the modulation of inflammatory and metabolic signaling pathways. Detailed, field-proven experimental protocols are provided to rigorously test these hypotheses, from initial in vitro screening to definitive cellular target engagement, establishing a clear path for its preclinical development.

Deconstruction of a Molecule: Rationale for Target Selection

The therapeutic potential of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid can be inferred from its constituent chemical motifs. A logical approach to identifying its targets begins with understanding the contribution of each component.

  • 1.1 The Cinnamic Acid Backbone: Cinnamic acid and its derivatives are a well-established class of pharmacologically active compounds.[3] They are known to exhibit anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer effects.[4][5] A recurring mechanism for their anti-inflammatory action is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[4]

  • 1.2 The Methoxy (-OCH₃) Substitution: The presence of a methoxy group, particularly on the phenyl ring of cinnamic acids, has been linked to potent antidiabetic properties.[6] For instance, p-methoxycinnamic acid has been shown to stimulate insulin secretion, improve pancreatic β-cell function, and inhibit hepatic gluconeogenesis.[6][7] This suggests a potential role in modulating key metabolic sensors.

  • 1.3 The Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a highly valued substituent in medicinal chemistry.[8] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1] FDA-approved drugs containing this group span a wide range of therapeutic areas, including oncology, neurology, and infectious disease, demonstrating its utility in improving drug-like properties.[1][9]

Based on this structural analysis, we hypothesize two primary, high-probability target pathways for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid:

  • Inhibition of the NF-κB Inflammatory Pathway.

  • Activation of the AMPK/SIRT1 Metabolic Axis.

The following sections provide a comprehensive, step-by-step guide to experimentally validate these hypotheses.

Hypothesis 1: Inhibition of the NF-κB Inflammatory Pathway

Chronic activation of the NF-κB pathway is a hallmark of numerous inflammatory diseases, autoimmune disorders, and cancers.[10] Cinnamic acid derivatives have been shown to inhibit this pathway, making it a prime candidate for our test compound.[4] We propose that the compound, hereafter referred to as Cmpd-X , acts as an inhibitor of the IκB kinase (IKK) complex, preventing the release and nuclear translocation of NF-κB.[11]

Scientific Rationale & Validation Workflow

The canonical NF-κB pathway is held in an inactive state by the inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes.[10] Our validation strategy is designed to systematically confirm the inhibition of this cascade.

cluster_workflow NF-κB Inhibition Validation Workflow A Step 1: In Vitro IKKβ Kinase Assay B Step 2: Cell-Based NF-κB Reporter Assay A->B Direct target interaction? C Step 3: Western Blot for p-IκBα B->C Functional cellular effect? D Step 4: Cellular Thermal Shift Assay (CETSA) C->D Pathway modulation confirmed? E Confirmed IKKβ Inhibitor D->E Direct target engagement in-cell?

Caption: Logical workflow for validating NF-κB pathway inhibition.

Experimental Protocols

Protocol 2.2.1: In Vitro IKKβ Kinase Assay

This assay directly measures the ability of Cmpd-X to inhibit the enzymatic activity of recombinant IKKβ, a key component of the IKK complex.[12][13]

  • Reagents: Recombinant human IKKβ, IκBα substrate peptide, ATP, kinase assay buffer, Cmpd-X, and a known IKK inhibitor (positive control).

  • Procedure: a. Prepare serial dilutions of Cmpd-X (e.g., from 1 nM to 100 µM) in DMSO. b. In a 96-well plate, add kinase buffer, IKKβ enzyme, and the IκBα substrate. c. Add Cmpd-X dilutions or controls to the wells. d. Initiate the reaction by adding ATP. e. Incubate at 30°C for 60 minutes. f. Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ or LanthaScreen™).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of Cmpd-X concentration to determine the IC₅₀ value.

Protocol 2.2.2: Cell-Based NF-κB Reporter Assay

This assay confirms whether Cmpd-X can block NF-κB-driven gene transcription within a living cell.

  • Cell Line: Use a stable cell line, such as HEK293-NF-κB-luc, which contains a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with varying concentrations of Cmpd-X for 1 hour. c. Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6 hours. d. Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the dose-dependent inhibition of luciferase signal to determine the cellular IC₅₀.

Protocol 2.2.3: Western Blot for Phospho-IκBα

This experiment provides mechanistic evidence by directly observing the phosphorylation status of IκBα.

  • Cell Line: Use a relevant cell line, such as RAW 264.7 macrophage cells.

  • Procedure: a. Plate cells and grow to 80% confluency. b. Pre-treat cells with Cmpd-X (at 1x, 5x, and 10x the reporter IC₅₀) for 1 hour. c. Stimulate with 100 ng/mL LPS for 15 minutes. d. Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. e. Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane. f. Probe with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin). g. Incubate with secondary antibodies and visualize using chemiluminescence.

  • Expected Outcome: A dose-dependent decrease in the phospho-IκBα signal in Cmpd-X treated cells compared to the LPS-only control.

Protocol 2.2.4: Cellular Thermal Shift Assay (CETSA) for IKKβ Target Engagement

CETSA is the definitive method to confirm that Cmpd-X physically binds to and stabilizes IKKβ inside the cell.[14][15] The principle is that ligand binding increases the thermal stability of the target protein.[16][17]

  • Procedure: a. Culture cells (e.g., K562) and treat with either vehicle (DMSO) or a saturating concentration of Cmpd-X for 1 hour. b. Harvest intact cells and divide the suspension into several aliquots in PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[14] d. Lyse the cells by freeze-thaw cycles. e. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation. f. Analyze the amount of soluble IKKβ in each sample by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble IKKβ against temperature for both vehicle and Cmpd-X treated samples. A rightward shift in the melting curve for the Cmpd-X treated sample confirms direct target engagement.

cluster_pathway Hypothesized Inhibition of NF-κB Pathway Stimulus TNF-α / LPS IKK IKK Complex (IKKβ) Stimulus->IKK IkB IκBα IKK->IkB P CmpdX Cmpd-X CmpdX->IKK Inhibition NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes cluster_workflow AMPK/SIRT1 Activation Validation Workflow A Step 1: In Vitro SIRT1/AMPK Activity Assays B Step 2: Western Blot for p-AMPK / p-ACC A->B Direct enzymatic effect? C Step 3: Cellular NAD+ Quantification B->C Cellular pathway activation? D Step 4: CETSA for Target Engagement C->D Key co-factor modulated? E Confirmed AMPK/SIRT1 Activator D->E Direct target engagement in-cell?

Caption: Logical workflow for validating AMPK/SIRT1 pathway activation.

Experimental Protocols

Protocol 3.2.1: In Vitro SIRT1 Deacetylase Assay

This assay measures the direct effect of Cmpd-X on SIRT1 enzymatic activity. [18][19]

  • Reagents: Recombinant human SIRT1, a fluorogenic acetylated peptide substrate (e.g., from p53), NAD⁺, developer solution, Cmpd-X, and a known SIRT1 activator (e.g., Resveratrol) as a positive control.

  • Procedure: a. In a black 96-well plate, add SIRT1 enzyme and Cmpd-X dilutions. b. Add the fluorogenic substrate and NAD⁺ to initiate the reaction. c. Incubate at 37°C for 45 minutes. d. Stop the reaction and measure fluorescence after adding the developer solution.

  • Data Analysis: Plot the fold-activation against Cmpd-X concentration to determine the EC₅₀ (effective concentration for 50% activation).

Protocol 3.2.2: Western Blot for Phospho-AMPK and Phospho-ACC

This assay provides direct evidence of AMPK activation in cells by measuring the phosphorylation of AMPK itself and its well-established downstream target, Acetyl-CoA Carboxylase (ACC).

  • Cell Line: Use a metabolically active cell line, such as HepG2 (liver) or C2C12 (muscle) cells.

  • Procedure: a. Plate cells and grow to near confluency. b. Treat cells with varying concentrations of Cmpd-X for 1-3 hours. Include a positive control like AICAR or Metformin. c. Lyse cells, perform SDS-PAGE, and transfer to a PVDF membrane. d. Probe with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. e. Use appropriate secondary antibodies for visualization.

  • Expected Outcome: A dose-dependent increase in the ratio of phosphorylated to total protein for both AMPK and ACC.

Protocol 3.2.3: Cellular NAD⁺ Quantification Assay

This assay tests a key mechanistic link between AMPK and SIRT1 activation.

  • Reagents: A commercial NAD⁺/NADH quantification kit.

  • Procedure: a. Plate HepG2 cells in a 96-well plate. b. Treat with Cmpd-X at various concentrations for 6-12 hours. c. Lyse the cells according to the kit manufacturer's protocol. d. Measure NAD⁺ levels using a plate reader.

  • Expected Outcome: An increase in the cellular NAD⁺/NADH ratio in cells treated with Cmpd-X.

Protocol 3.2.4: CETSA for SIRT1 or AMPK Target Engagement

As before, CETSA will be used to definitively confirm direct binding of Cmpd-X to either SIRT1 or a subunit of the AMPK complex in intact cells.

  • Procedure: Follow the protocol outlined in 2.2.4, but use primary antibodies specific for either SIRT1 or the AMPKα subunit for the final detection step.

  • Expected Outcome: A thermal stabilization curve (rightward shift) for the target protein in the presence of Cmpd-X, confirming direct binding and engagement.

cluster_pathway Hypothesized Activation of AMPK/SIRT1 Axis CmpdX Cmpd-X AMPK AMPK CmpdX->AMPK Activation? NAD ↑ NAD+/NADH Ratio AMPK->NAD ACC ACC AMPK->ACC P (Inhibition) SIRT1 SIRT1 PGC1a PGC-1α SIRT1->PGC1a Deacetylation (Activation) NAD->SIRT1 Activation Metabolism ↑ Fatty Acid Oxidation ↑ Mitochondrial Biogenesis ACC->Metabolism PGC1a->Metabolism

Caption: Cmpd-X is hypothesized to activate AMPK and/or SIRT1.

Data Summary and Future Directions

The experimental workflows described will generate quantitative data to either support or refute the guiding hypotheses. This data should be systematically tabulated for clear interpretation.

Table 1: Hypothetical Target Validation Data for Cmpd-X

Assay TypeTarget/PathwayParameterHypothetical ResultImplication
Hypothesis 1
In Vitro Kinase AssayIKKβIC₅₀150 nMPotent direct inhibition
Reporter AssayNF-κBIC₅₀500 nMGood cell permeability & activity
Western Blotp-IκBαInhibitionDose-dependent decreaseConfirms mechanism in cells
CETSAIKKβΔTm+4.2 °CConfirms direct target engagement
Hypothesis 2
In Vitro Deacetylase AssaySIRT1EC₅₀1.2 µMDirect activation of SIRT1
Western Blotp-AMPKActivationDose-dependent increaseUpstream AMPK activation
Cellular AssayNAD⁺ LevelFold Increase1.8-foldLinks AMPK to SIRT1 activation
CETSAAMPKαΔTm+3.5 °CConfirms direct target engagement

Should these results prove positive, the next logical steps would involve selectivity profiling against other kinases and sirtuins, comprehensive ADME/Tox profiling, and ultimately, evaluation in relevant animal models of inflammatory or metabolic disease. The presence of the trifluoromethoxy group suggests that Cmpd-X may possess favorable pharmacokinetic properties, making it a particularly promising candidate for further development. [1]

References

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  • Meanwell, N. A. (2018). Trifluoromethoxy-containing compounds represent a relatively underexplored yet highly promising class of biologically active molecules. Request PDF.
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Foundational

solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in different solvents

An In-Depth Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid Abstract This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles, a qualitative analysis of the target molecule, and a detailed, field-proven protocol for its experimental determination. This guide is designed for researchers, scientists, and drug development professionals, offering the necessary tools to accurately characterize this compound and leverage its solubility profile for successful formulation and application.

Introduction: The Critical Role of Solubility

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in medicinal chemistry, with studies exploring their potential as antiproliferative and antimetastatic agents[1]. The specific substitutions on this molecule—a methoxy group and a trifluoromethoxy group—can significantly alter its physicochemical properties, including its solubility.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, is a cornerstone of pharmaceutical development[2]. It directly influences a compound's bioavailability, formulation options, and ultimately, its therapeutic efficacy[][4]. A comprehensive understanding of a compound's solubility in various solvent systems is therefore not merely a data point, but a critical prerequisite for advancing a potential drug candidate through the development pipeline.

This guide provides both the theoretical underpinnings and the practical methodologies required to fully characterize the solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

The Science of Dissolution: Core Principles

The process of dissolution is governed by the interplay of intermolecular forces between the solute and the solvent. For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions[5]. This principle is often simplified to the adage "like dissolves like," which highlights the importance of matching the polarity of the solute and the solvent[6].

  • Polar Solvents: These solvents, such as water and ethanol, have significant partial positive and negative charges and are effective at dissolving polar solutes like salts and compounds with hydroxyl or carboxyl groups.

  • Nonpolar Solvents: Solvents like hexane and toluene have a more uniform distribution of electron density and are better suited for dissolving nonpolar solutes, such as hydrocarbons.

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone have dipole moments but lack acidic protons. They are good at dissolving a wide range of substances.

The solubility of a compound is not a fixed value; it is influenced by several factors, including:

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution.

  • pH: For ionizable compounds like 2-Methoxy-5-(trifluoromethoxy)cinnamic acid (due to its carboxylic acid group), pH is a critical determinant of solubility[].

  • Presence of other solutes: Salts and other dissolved substances can impact the solubility of a compound.

Qualitative Solubility Prediction for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

While precise solubility data must be determined experimentally, a qualitative prediction can be made by examining the structure of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can engage in hydrogen bonding. At pH values above its pKa, this group will be deprotonated to a carboxylate (-COO⁻), significantly increasing its aqueous solubility.

  • Methoxy Group (-OCH₃): This group is moderately polar.

  • Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic (fat-soluble) and electron-withdrawing group, which is expected to decrease aqueous solubility.

  • Benzene Ring and Alkene Chain: These components are nonpolar and contribute to the molecule's overall lipophilicity.

Based on this structure, 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is expected to be poorly soluble in water at neutral and acidic pH but should exhibit increased solubility at higher pH values. It is likely to be freely soluble in many organic solvents[7].

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method [8][9][10]. This method ensures that the system has reached equilibrium, providing a reliable and reproducible measure of a compound's intrinsic solubility.

The Shake-Flask Method: A Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in a given solvent system.

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)cinnamic acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, acetonitrile, hexane)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Protocol:

  • Preparation: Add an excess amount of solid 2-Methoxy-5-(trifluoromethoxy)cinnamic acid to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved[8][10].

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached[9][11][12]. The time to reach equilibrium can vary, so it may be necessary to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is no longer changing[8].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solids.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification

The concentration of the dissolved 2-Methoxy-5-(trifluoromethoxy)cinnamic acid can be determined using several techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method, particularly useful for complex matrices. A calibration curve must be prepared using known concentrations of the compound.

  • UV-Vis Spectrophotometry: This is a simpler and faster method, suitable if the compound has a distinct chromophore and the solvent does not interfere with the absorbance reading. A calibration curve is also required.

  • Gravimetric Analysis: In this method, a known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured[13]. This method is less common for pharmaceutical applications due to its lower sensitivity.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid at 25°C

Solvent SystempH (if applicable)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Deionized Water6.8
0.1 M HCl1.0
PBS7.4
EthanolN/A
MethanolN/A
DMSON/A
AcetonitrileN/A
HexaneN/A

Visualizing the Workflow and Influencing Factors

Diagrams can effectively illustrate the experimental process and the relationships between different variables.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 2-Methoxy-5-(trifluoromethoxy)cinnamic acid B Add precise volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H H G->H Report Data

Caption: Workflow for the Shake-Flask Solubility Assay.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid pKa pKa (Carboxylic Acid) pKa->Solubility LogP Lipophilicity (-OCF3 group) LogP->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity Polarity Polarity->Solubility H_Bond Hydrogen Bonding Capacity H_Bond->Solubility pH pH of Medium pH->Solubility Temp Temperature Temp->Solubility

Caption: Factors Influencing the Solubility of the Target Compound.

Safety and Handling Precautions

While specific safety data for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is not widely available, it is prudent to handle it with the care afforded to novel chemical entities. Based on safety data for related cinnamic acid compounds, the following precautions should be observed[14][15][16][17]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.

  • Irritation: Cinnamic acid derivatives can be irritating to the skin, eyes, and respiratory system[16][17]. Avoid contact and inhalation.

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

The solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a multifaceted property that is fundamental to its potential development as a therapeutic agent. This guide has outlined the theoretical principles governing solubility, provided a qualitative assessment of the molecule's expected behavior, and detailed a robust, step-by-step protocol for its experimental determination using the shake-flask method. By adhering to these methodologies, researchers can generate accurate and reliable solubility data, enabling informed decisions in formulation development and advancing the scientific understanding of this promising compound.

References

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review of trifluoromethoxy-substituted cinnamic acids

An In-depth Technical Guide to Trifluoromethoxy-Substituted Cinnamic Acids for Drug Discovery Professionals Abstract The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Trifluoromethoxy-Substituted Cinnamic Acids for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group offers a unique constellation of properties that can profoundly enhance the drug-like characteristics of a molecular scaffold. This guide provides a comprehensive technical overview of trifluoromethoxy-substituted cinnamic acids, a class of compounds with significant, yet underexplored, therapeutic potential. We will delve into the synthesis, physicochemical properties, and spectroscopic signatures of these molecules, contrasting them with their more common trifluoromethyl and non-fluorinated analogues. Furthermore, this document outlines the theoretical basis for their biological activity, particularly in anti-inflammatory and anticancer applications, and provides detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to leverage the distinct advantages of the trifluoromethoxy group in the rational design of next-generation therapeutics.

The Strategic Value of the Trifluoromethoxy Group in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a well-established class of naturally occurring and synthetic compounds possessing a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3] The core structure, featuring a phenyl ring, an acrylic acid moiety, and a connecting double bond, provides a versatile template for chemical modification to optimize therapeutic efficacy.[3]

The introduction of the trifluoromethoxy (-OCF3) group onto this scaffold is a deliberate strategy to modulate its physicochemical and pharmacokinetic profile. Unlike the more common methoxy (-OCH3) group, the -OCF3 group is a powerful electron-withdrawing substituent and is significantly more lipophilic.[4] These characteristics offer several key advantages in drug design:

  • Enhanced Metabolic Stability : The -OCF3 group is highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[5] This increased stability can lead to a longer biological half-life and improved bioavailability.[5]

  • Increased Lipophilicity : The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[4][5] This property can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which is crucial for targeting intracellular or central nervous system targets.[5]

  • Modulation of Acidity and Binding : The strong electron-withdrawing nature of the -OCF3 group influences the acidity (pKa) of the carboxylic acid moiety and can alter the electronic landscape of the entire molecule, potentially leading to stronger and more selective interactions with biological targets.[4]

Compared to the trifluoromethyl (-CF3) group, the trifluoromethoxy group is generally considered more lipophilic, offering a distinct alternative for fine-tuning a drug candidate's properties.[6]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its development. 3-(Trifluoromethoxy)cinnamic acid serves as a representative example for this class.

Data Presentation: Physicochemical and Spectroscopic Summary

The known properties of 3-(Trifluoromethoxy)cinnamic acid are summarized below. While extensive experimental data is limited, the available information provides a solid baseline for researchers.[7]

Table 1: Physicochemical Properties of 3-(Trifluoromethoxy)cinnamic acid

Property Value Source(s)
CAS Number 168833-80-5 [7],[8]
Molecular Formula C₁₀H₇F₃O₃ [6],[7]
Molecular Weight 232.16 g/mol [6],[8]
Appearance White to off-white crystalline powder [7],[8]
Melting Point 92-97 °C [6],[8]
Boiling Point 285.5 ± 35.0 °C (Predicted) [7]
pKa 4.27 ± 0.10 (Predicted) [6],[7]

| Solubility | Soluble in methanol |[7] |

Table 2: Spectroscopic Data Summary for 3-(Trifluoromethoxy)cinnamic acid

Technique Data Summary Source(s)
Mass Spectrometry (MS) Electron ionization mass spectrum is available. [7],[9]
Infrared (IR) Spectroscopy Gas-phase IR spectrum is available via the NIST WebBook. [7],[9]
¹H and ¹³C NMR Specific data is not readily available in published literature. [7]

| ¹⁹F NMR | A sharp, single peak is expected in a region with minimal interference, providing a clear marker for the presence of the -OCF3 group. |[10] |

The unique spectroscopic signature of the trifluoromethoxy group, especially in ¹⁹F NMR, serves as a powerful analytical tool to confirm the successful incorporation of the moiety into a target molecule and to monitor reaction progress.[10]

Synthesis and Derivatization Strategies

The synthesis of trifluoromethoxy-substituted cinnamic acids can be achieved through modifications of classical cinnamic acid syntheses. The Knoevenagel condensation, reacting a substituted benzaldehyde with malonic acid, is a common and effective approach.

Experimental Protocols: Representative Synthesis

The following protocol describes a generalized, self-validating system for the synthesis of a trifluoromethoxy-substituted cinnamic acid.

Protocol 1: Synthesis of 3-(Trifluoromethoxy)cinnamic acid

  • Causality : This protocol utilizes a Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. Pyridine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate, while piperidine serves as a catalyst to facilitate the reaction. The final acidic workup ensures the protonation of the carboxylate and precipitation of the desired product.

  • Step-by-Step Methodology :

    • To a 250 mL round-bottom flask, add 3-(trifluoromethoxy)benzaldehyde (1 eq.), malonic acid (1.5 eq.), and anhydrous pyridine (4 mL per gram of benzaldehyde).

    • Add piperidine (0.1 eq.) to the mixture.

    • Fit the flask with a reflux condenser and heat the mixture at 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing crushed ice (approx. 10 g per gram of benzaldehyde) and concentrated hydrochloric acid (3 mL per gram of benzaldehyde) with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 3-(trifluoromethoxy)cinnamic acid.

    • Validation : Confirm the structure and purity of the final product using the spectroscopic methods outlined in Table 2, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization: Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Validation A 3-(Trifluoromethoxy)benzaldehyde D Knoevenagel Condensation (Reflux, 4-6h) A->D B Malonic Acid B->D C Pyridine & Piperidine C->D E Acidic Workup (Ice/HCl) D->E F Vacuum Filtration E->F G Recrystallization F->G J Final Product: 3-(OCF3)cinnamic acid G->J H Spectroscopy (NMR, MS, IR) I HPLC Purity Check J->H J->I

Caption: General workflow for cinnamic acid synthesis and characterization.

Biological Potential and Mechanistic Insights

While direct, extensive biological testing of trifluoromethoxy-substituted cinnamic acids is not widely published, their therapeutic potential can be inferred from the known activities of the cinnamic acid scaffold and the established effects of the -OCF3 group.[7] These compounds are promising candidates for development as anti-inflammatory, anticancer, and antimicrobial agents.[6][8]

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key signaling pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[7][11] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines. The enhanced lipophilicity imparted by the -OCF3 group may improve cell permeability, leading to more effective modulation of these intracellular targets.

Mandatory Visualization: Proposed Anti-inflammatory Pathway

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Upregulates Transcription Compound OCF3-Cinnamic Acid Compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Anticancer and Antimicrobial Potential

The introduction of fluorine-containing groups is a proven strategy for enhancing the anticancer activity of various compounds.[6] Similarly, derivatives of cinnamic acid have shown promise as antimicrobial agents.[6] Anilides of 3-(trifluoromethyl)cinnamic acid, for example, have demonstrated activity against several bacterial strains.[6] The unique electronic and steric properties of the trifluoromethoxy group could lead to novel interactions with cancer-related or microbial targets, warranting further investigation.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of these compounds, robust and reproducible biological assays are essential.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced NO Production in RAW 264.7 Macrophages)

  • Causality : This protocol measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), mimicking a bacterial infection. The Griess assay provides a reliable colorimetric readout of nitrite, a stable breakdown product of NO.

  • Step-by-Step Methodology :

    • Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment : Pre-treat the cells with various concentrations of the trifluoromethoxy-substituted cinnamic acid (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

    • Stimulation : After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Griess Assay :

      • Collect 50 µL of the cell culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.

    • Validation (Cytotoxicity) : Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.

Future Directions and Conclusion

Trifluoromethoxy-substituted cinnamic acids represent a promising class of compounds for drug discovery. Their unique physicochemical properties—stemming from the trifluoromethoxy group—suggest the potential for enhanced metabolic stability, cellular permeability, and biological activity compared to their non-fluorinated counterparts.[4][5]

However, the current body of literature contains limited direct experimental evidence on their specific biological profiles.[7] This guide consolidates the theoretical framework and provides the necessary practical protocols to spur further investigation. Future research should focus on:

  • Systematic Synthesis and Screening : A library of positional isomers (ortho-, meta-, para-) should be synthesized to establish clear structure-activity relationships (SAR).

  • Comprehensive Biological Evaluation : Screening against a wider range of therapeutic targets, including various cancer cell lines, microbial strains, and specific enzymes (e.g., lipoxygenases, histone deacetylases), is warranted.[12]

  • Pharmacokinetic Studies : In vivo pharmacokinetic studies are crucial to confirm the predicted advantages in metabolic stability and bioavailability.[13]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Testing the Antidiabetic Effects of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Introduction: A Novel Cinnamic Acid Derivative for Diabetes Research Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The search for novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Cinnamic Acid Derivative for Diabetes Research

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The search for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in drug discovery. Cinnamic acid and its derivatives have emerged as a promising class of compounds, with numerous studies reporting their beneficial effects on glucose homeostasis.[1][2][3] These natural and synthetic compounds have been shown to exert antidiabetic effects through various mechanisms, including the enhancement of insulin secretion and the improvement of glucose tolerance.[2]

This document introduces 2-Methoxy-5-(trifluoromethoxy)cinnamic acid , a novel cinnamic acid derivative. The rationale for investigating this specific molecule lies in the synergistic potential of its constituent moieties. The methoxy group on the cinnamic acid backbone has been associated with antidiabetic and hepatoprotective properties.[4] Furthermore, the incorporation of a trifluoromethoxy group is a strategic modification in medicinal chemistry known to enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile and overall efficacy of the parent compound.[5][6]

These application notes provide a comprehensive and detailed protocol for researchers, scientists, and drug development professionals to systematically evaluate the antidiabetic potential of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, from initial in vitro screening to in vivo validation and mechanistic elucidation.

Experimental Workflow: A Multi-tiered Approach

The evaluation of a novel compound's antidiabetic properties requires a systematic and logical progression of experiments. The following workflow is proposed to comprehensively assess the efficacy and mechanism of action of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_cell_based cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanism of Action A Cytotoxicity Assessment (MTT Assay) B Enzyme Inhibition Assays (α-Glucosidase, DPP-4) A->B C Cell-Based Assays B->C D Glucose Uptake Assay (3T3-L1 Adipocytes) C->D E Insulin Secretion Assay (MIN6 Cells) C->E F Animal Model Induction (STZ-induced Diabetic Rats) E->F G Oral Glucose Tolerance Test (OGTT) F->G H Biochemical Analysis G->H I Western Blot Analysis (PI3K/Akt Pathway) H->I

Caption: A multi-tiered workflow for evaluating the antidiabetic potential of a novel compound.

Part 1: In Vitro Screening Protocols

The initial phase of evaluation focuses on in vitro assays to determine the compound's cytotoxicity, its potential to inhibit key enzymes involved in glucose metabolism, and its effects on cellular glucose uptake and insulin secretion.

Cytotoxicity Assessment: MTT Assay

Rationale: It is crucial to first determine the non-toxic concentration range of the test compound to ensure that any observed biological effects are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed target cells (e.g., 3T3-L1 pre-adipocytes, MIN6 pancreatic β-cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the concentration of the compound that inhibits 50% of cell viability (IC50).

Enzyme Inhibition Assays

Rationale: Targeting enzymes involved in carbohydrate digestion and incretin hormone degradation are established therapeutic strategies for managing type 2 diabetes.

Rationale: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate absorption and reduce postprandial hyperglycemia.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, pre-incubate 50 µL of the test compound at various concentrations with 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in 100 mM phosphate buffer (pH 6.8) at 37°C for 20 minutes.[10] Acarbose can be used as a positive control.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 4 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.[11]

  • Incubation and Termination: Incubate the mixture at 37°C for 20 minutes. Stop the reaction by adding 130 µL of 0.2 M sodium carbonate solution.[10]

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.[10]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Rationale: DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. Inhibiting DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin release.

Protocol:

  • Reagent Preparation: Use a commercially available DPP-4 inhibitor screening kit.[3][4][12][13] Prepare the DPP-4 enzyme, substrate (e.g., H-Gly-Pro-AMC), and inhibitor solutions according to the manufacturer's instructions. Sitagliptin can be used as a positive control.[4][13]

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the DPP-4 enzyme, and the assay buffer. Incubate for 10 minutes at 37°C.[4][13]

  • Substrate Addition: Initiate the reaction by adding the DPP-4 substrate.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

Rationale: These assays provide insights into the compound's effects on key physiological processes in relevant cell models.

Rationale: Adipocytes are a primary site for insulin-stimulated glucose uptake. This assay determines if the test compound can directly enhance glucose transport into these cells.

Protocol:

  • 3T3-L1 Differentiation: Culture 3T3-L1 pre-adipocytes to confluence and differentiate them into mature adipocytes using a standard differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[14]

  • Serum Starvation: After differentiation (typically 8-12 days), wash the adipocytes and incubate them in serum-free DMEM for 2.5 hours.[15]

  • Compound and Insulin Treatment: Treat the cells with various concentrations of the test compound in the presence or absence of a sub-maximal concentration of insulin (e.g., 2.5 ng/mL) for 30-60 minutes.[15][16]

  • Glucose Uptake Measurement: Add a fluorescent glucose analog, such as 2-NBDG, or radiolabeled 2-deoxy-D-glucose and incubate for an appropriate time.[16]

  • Signal Detection: For 2-NBDG, wash the cells and measure the fluorescence using a microplate reader. For radiolabeled glucose, lyse the cells and measure radioactivity using a scintillation counter.[15]

  • Data Analysis: Quantify the increase in glucose uptake relative to the vehicle control.

Rationale: This assay determines if the test compound can stimulate insulin secretion from pancreatic β-cells, a key mechanism for lowering blood glucose.

Protocol:

  • Cell Culture: Culture MIN6 cells to 80-90% confluency in a 12-well plate.[2]

  • Starvation: Wash the cells and starve them for one hour in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 1 mM).[2]

  • Stimulation: Replace the starvation buffer with KRB buffer containing either a low or high glucose concentration (e.g., 25 mM) in the presence or absence of the test compound at various concentrations. Incubate for one hour.[2]

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the amount of secreted insulin in the supernatant using an ELISA or a Nano-Glo Luciferase Assay System if using engineered MIN6 cells.[2][17]

  • Data Analysis: Determine the fold-increase in insulin secretion compared to the vehicle control under both low and high glucose conditions.

Part 2: In Vivo Validation

Promising results from in vitro screening warrant further investigation in a relevant animal model of diabetes.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

Rationale: The STZ-induced diabetic rat is a widely used model of type 1-like diabetes characterized by hyperglycemia resulting from the destruction of pancreatic β-cells.[18][19] It is also used to create models of type 2 diabetes when combined with a high-fat diet.[20]

Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week.[5][19]

  • Induction of Diabetes: For a type 1 model, administer a single intraperitoneal injection of STZ (e.g., 40-70 mg/kg) dissolved in cold citrate buffer (pH 4.5).[19][20] For a type 2 model, feed the rats a high-fat diet for 1-2 months before a lower dose of STZ injection (e.g., 25-40 mg/kg).[20]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.[21]

  • Compound Administration: Group the diabetic rats and administer 2-Methoxy-5-(trifluoromethoxy)cinnamic acid orally once daily for a specified period (e.g., 4 weeks). Include a vehicle control group and a positive control group (e.g., metformin or glibenclamide).

Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is a crucial test to assess the body's ability to clear a glucose load from the bloodstream, providing a measure of overall glucose homeostasis.[22]

Protocol:

  • Fasting: Fast the rats overnight (16-18 hours) with free access to water.[22]

  • Baseline Blood Glucose: Measure the fasting blood glucose level (time 0).

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally by gavage.[23]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge and measure the blood glucose levels.[22]

  • Data Analysis: Plot the blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Biochemical Analysis

At the end of the treatment period, collect blood and tissue samples for further analysis.

Parameters to Measure:

  • Fasting Blood Glucose and HbA1c: To assess long-term glycemic control.

  • Serum Insulin: To evaluate the effect on insulin levels.

  • Lipid Profile: Including total cholesterol, triglycerides, HDL, and LDL, as diabetes is often associated with dyslipidemia.

  • Liver and Kidney Function Markers: To assess potential toxicity.

Part 3: Mechanism of Action Studies

To understand how 2-Methoxy-5-(trifluoromethoxy)cinnamic acid exerts its antidiabetic effects, it is essential to investigate its impact on key signaling pathways.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Rationale: The PI3K/Akt pathway is a central signaling cascade in insulin action, mediating glucose uptake and glycogen synthesis. Investigating the phosphorylation status of key proteins in this pathway can reveal if the compound enhances insulin sensitivity.

PI3K_Akt_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: The PI3K/Akt signaling pathway in insulin-mediated glucose uptake.

Protocol:

  • Tissue/Cell Lysate Preparation: Homogenize tissue samples (e.g., liver, skeletal muscle) or lyse cultured cells (e.g., 3T3-L1 adipocytes) treated with the test compound and/or insulin in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, PI3K).[1][24][25][26][27]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation of the signaling pathway.

Data Presentation

Quantitative data from the in vitro and in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

AssayParameterTest CompoundPositive Control
Cytotoxicity (MTT) IC50 (µM)
α-Glucosidase Inhibition IC50 (µM)Acarbose
DPP-4 Inhibition IC50 (µM)Sitagliptin
Glucose Uptake (3T3-L1) Fold IncreaseInsulin
Insulin Secretion (MIN6) Fold IncreaseHigh Glucose

Table 2: In Vivo Efficacy of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in STZ-induced Diabetic Rats

ParameterVehicle ControlTest Compound (Dose 1)Test Compound (Dose 2)Positive Control
Fasting Blood Glucose (mg/dL)
HbA1c (%)
Serum Insulin (ng/mL)
OGTT AUC
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)

Conclusion

This comprehensive set of protocols provides a robust framework for the systematic evaluation of the antidiabetic potential of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. By following this multi-tiered approach, researchers can obtain valuable data on the compound's efficacy, safety, and mechanism of action, which will be crucial for its further development as a potential therapeutic agent for diabetes.

References

  • Hussain, T., et al. (2015). Cinnamic acid exerts anti-diabetic activity by improving glucose tolerance in vivo and by stimulating insulin secretion in vitro. Phytomedicine, 22(2), 236-241. [Link]

  • Hafizur, R. M., et al. (2015). Cinnamic acid exerts anti-diabetic activity by improving glucose tolerance in vivo and by stimulating insulin secretion in vitro. Phytomedicine, 22(2), 236-241. [Link]

  • Pari, L., & Rajarajeswari, N. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 9(2), 149. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]

  • MMPC.org. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Insulin secretion assays in an engineered MIN6 cell line. STAR protocols, 100001. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Furman, B. L. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current protocols, 1(4), e78. [Link]

  • Phetcharat, J., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(11), 3192. [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 121-131. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethoxy Group: Enhancing Compound Properties in Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2012). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. Adipocyte, 1(4), 226-231. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2018). Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]

  • Journal of Applied Biology and Biotechnology. (2022). Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Ab. Journal of Applied Biology and Biotechnology, 10(01), 145-156.
  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Retrieved from [Link]

  • Spigler, E., et al. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. Methods and Protocols, 1(1), 1.
  • Wronkowitz, N., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of visualized experiments : JoVE, (105), 53331. [Link]

  • Bio-protocol. (2011). Glucose Tolerance Test in Mice. Retrieved from [Link]

  • ResearchGate. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. In: Current Protocols in Pharmacology.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • MacDougald Lab. (n.d.). 3T3-L1 Differentiation Protocol.
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  • PLoS One. (2014).
  • Pain, M., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. Scientific reports, 10(1), 1-11. [Link]

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  • Helal, E. G., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC complementary medicine and therapies, 22(1), 1-11.
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Application

Application Notes and Protocols for the Formulation of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid for Biological Studies

Introduction: Navigating the Formulation Challenges of a Novel Cinnamic Acid Derivative 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a synthetic aromatic carboxylic acid featuring a cinnamic acid backbone. The incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Novel Cinnamic Acid Derivative

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a synthetic aromatic carboxylic acid featuring a cinnamic acid backbone. The incorporation of a trifluoromethoxy group is a contemporary strategy in medicinal chemistry aimed at enhancing metabolic stability and membrane permeability, potentially leading to improved pharmacokinetic profiles.[1] Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] The therapeutic potential of these compounds often hinges on their successful formulation, which can be challenging due to their typically poor aqueous solubility.

This guide provides a comprehensive overview of the formulation strategies for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid to enable its investigation in various biological studies, from initial in vitro screening to more complex cell-based assays and preliminary in vivo models. We will delve into the rationale behind formulation choices, provide detailed, step-by-step protocols, and outline the necessary characterization techniques to ensure the delivery of a consistent and biologically available compound.

Pre-formulation Assessment: Understanding the Physicochemical Landscape

A thorough understanding of the physicochemical properties of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is the cornerstone of a rational formulation design. While experimental data for this specific molecule is not widely available, we can infer key characteristics from structurally similar compounds. For instance, trans-2-Methoxycinnamic acid is predicted to be practically insoluble in water.[5] Similarly, a commercially available analog, 3-Methoxy-5-(trifluoromethyl)cinnamic acid, is described as being soluble in organic solvents, implying poor aqueous solubility.[6]

Table 1: Estimated Physicochemical Properties of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid and Related Analogs

Property2-Methoxy-5-(trifluoromethoxy)cinnamic acid (Estimated)trans-2-Methoxycinnamic acid (Predicted)[5]3-Methoxy-5-(trifluoromethyl)cinnamic acid[6]
Molecular Weight ~264.18 g/mol 178.18 g/mol 246.19 g/mol
Aqueous Solubility Very LowPractically InsolubleInsoluble in water
LogP (Estimated) > 32.38> 3
pKa (Estimated) ~4.0 - 4.54.14~4.0 - 4.5
Melting Point N/A182-186 °C155-157 °C
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and ethanol.Soluble in organic solvents.Soluble in organic solvents.

Based on these estimations, 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is anticipated to be a lipophilic and poorly water-soluble compound, necessitating enabling formulation strategies for biological evaluation.

Synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

For researchers requiring the synthesis of the title compound, a common and effective method is the Knoevenagel condensation .[1][7] This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Proposed Synthetic Pathway

Synthesis A 2-Methoxy-5-(trifluoromethoxy)benzaldehyde E 2-Methoxy-5-(trifluoromethoxy)cinnamic acid A->E Knoevenagel Condensation B Malonic Acid B->E C Pyridine/Piperidine C->E D Heat D->E

Caption: Proposed synthesis of the target compound via Knoevenagel condensation.

Protocol: Knoevenagel Condensation for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid
  • Reactant Preparation: In a round-bottom flask, dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1 equivalent) in a minimal amount of pyridine.

  • Addition of Malonic Acid: Add malonic acid (1.5 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation Strategies and Protocols for Biological Studies

The choice of formulation depends on the intended biological application. For initial in vitro screening, a simple solution in an organic solvent is often sufficient. However, for cell-based assays and in vivo studies, more sophisticated formulations are required to ensure solubility, stability, and bioavailability.

DMSO Stock Solutions for In Vitro Screening

Dimethyl sulfoxide (DMSO) is a universal solvent for high-throughput screening. However, its concentration in the final assay medium must be carefully controlled to avoid cytotoxicity.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh 2.64 mg of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

  • Dissolution: Dissolve the compound in 1 mL of high-purity, sterile DMSO.

  • Mixing: Gently vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Note: The final DMSO concentration in cell culture media should typically not exceed 0.5% (v/v) to prevent solvent-induced artifacts.

Lipid-Based Formulations for Enhanced Oral Bioavailability

For in vivo oral administration, lipid-based formulations can significantly enhance the absorption of poorly water-soluble drugs. These formulations can be simple oil solutions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs).

Protocol: Preparation of a Simple Lipid-Based Formulation

  • Excipient Selection: Choose a suitable lipid vehicle such as sesame oil, olive oil, or a commercially available lipid-based formulation excipient (e.g., Labrasol®).

  • Solubility Determination: Determine the solubility of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in the selected lipid vehicle by adding an excess of the compound to the vehicle, sonicating, and equilibrating at a controlled temperature (e.g., 37°C) for 24-48 hours.

  • Formulation Preparation: Prepare the formulation by dissolving the desired amount of the compound in the lipid vehicle with gentle heating and stirring.

  • Characterization: Visually inspect the formulation for clarity and absence of precipitation.

Nanoparticle Formulations for Improved Aqueous Dispersibility and Cellular Uptake

Nanoparticle formulations can improve the aqueous dispersibility of hydrophobic compounds and enhance their cellular uptake. The solvent exchange (or nanoprecipitation) method is a straightforward technique to produce drug-loaded nanoparticles.

Protocol: Preparation of Nanoparticles by Solvent Exchange

  • Organic Phase Preparation: Dissolve 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in a water-miscible organic solvent such as acetone or ethanol. A suitable polymer, like poly(lactic-co-glycolic acid) (PLGA), can be co-dissolved to form a polymeric nanoparticle matrix.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or Poloxamer 188, to prevent nanoparticle aggregation.

  • Nanoprecipitation: Inject the organic phase rapidly into the vigorously stirring aqueous phase. The rapid solvent mixing will cause the precipitation of the drug (and polymer, if used) into nanoparticles.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess stabilizer and any un-encapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose) to obtain a dry powder that can be reconstituted before use.

Nanoparticle_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase A Drug + Polymer in Organic Solvent C Rapid Injection & Mixing A->C B Stabilizer in Water B->C D Nanoparticle Suspension C->D E Solvent Removal D->E F Purification E->F G Characterization F->G

Caption: Experimental workflow for nanoparticle preparation by solvent exchange.

Characterization of Formulations

Proper characterization of the prepared formulations is critical to ensure their quality, stability, and performance.

Table 2: Key Characterization Techniques for Formulations

Formulation TypeCharacterization TechniqueParameter Measured
All Formulations High-Performance Liquid Chromatography (HPLC)Drug concentration, purity, and stability.
Nanoparticles Dynamic Light Scattering (DLS)Particle size, polydispersity index (PDI), and zeta potential.
Scanning/Transmission Electron Microscopy (SEM/TEM)Particle morphology and size verification.
Entrapment Efficiency and Drug LoadingPercentage of drug encapsulated within the nanoparticles.
Nanoparticles In Vitro Drug ReleaseRate and extent of drug release from the nanoparticles over time.
Protocol: HPLC Analysis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

A reversed-phase HPLC method can be developed for the quantification of the compound.[8][9]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 280-320 nm).

  • Quantification: Generate a standard curve with known concentrations of the compound to quantify unknown samples.

Protocol: In Vitro Drug Release from Nanoparticles using a Dialysis Method
  • Preparation: Place a known amount of the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO) (e.g., 10-14 kDa).

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of a surfactant like Tween® 80 to maintain sink conditions).

  • Incubation: Incubate at 37°C with constant stirring.

  • Sampling: At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using the developed HPLC method.

Potential Biological Targets for Investigation

Cinnamic acid derivatives have been reported to exert their biological effects through various mechanisms. Based on the literature for related compounds, potential areas of investigation for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid include:

  • Anticancer Activity: Investigate its effects on cancer cell proliferation, apoptosis, and invasion.[2] Potential molecular targets include signaling pathways involved in cell survival and metastasis, such as the MAPK/ERK pathway, and enzymes like matrix metalloproteinases (MMPs).[1]

  • Anti-inflammatory Activity: Evaluate its ability to modulate inflammatory responses in relevant cell models (e.g., macrophages stimulated with lipopolysaccharide). Key targets to explore are the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.

Caption: Potential signaling pathways and molecular targets for biological investigation.

Conclusion

The successful formulation of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a critical step in unlocking its therapeutic potential. This guide provides a framework for researchers to develop and characterize appropriate formulations for a range of biological studies. By carefully considering the physicochemical properties of the compound and the specific requirements of the biological assay, researchers can select and optimize a formulation strategy that ensures reliable and reproducible results. The protocols and methodologies outlined herein serve as a robust starting point for the systematic investigation of this promising novel compound.

References

  • Knoevenagel Condensation of Benzaldehyde with Malononitrile over Heteropolyacids. (URL: [Link])

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (URL: [Link])

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (URL: [Link])

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (URL: [Link])

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (URL: [Link])

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (URL: [Link])

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (URL: [Link])

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (URL: [Link])

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (URL: [Link])

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. (URL: [Link])

  • Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. (URL: [Link])

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... (URL: [Link])

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: [Link])

  • Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. (URL: [Link])

  • The preparation method of the methoxy benzoic acid of 2 methyl 3. (URL: )
  • Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. (URL: [Link])

  • CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. (URL: [Link])

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (URL: [Link])

  • Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. (URL: [Link])

  • Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester. (URL: [Link])

  • Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. (URL: [Link])

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (URL: [Link])

  • Cinnamic Acid Derivatives as Anticancer Agents-A Review. (URL: [Link])

  • Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Showing Compound trans-2-Methoxycinnamic acid (FDB004884). (URL: [Link])

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. (URL: [Link])

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (URL: [Link])

  • Solid lipid nanoparticles: An effective lipid based technology for poorly water soluble drugs. (URL: [Link])

  • An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. (URL: [Link])

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (URL: [Link])

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (URL: [Link])

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (URL: [Link])

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Method

Application Notes and Protocols for the Investigation of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in Enzyme Inhibition Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid as a tool for studying enz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid as a tool for studying enzyme inhibition. While direct experimental data on this specific molecule is nascent, this guide leverages the extensive knowledge of cinnamic acid derivatives as a class of bioactive compounds. We present detailed protocols for the initial screening, determination of inhibitory potency (IC50), and elucidation of the mode of enzyme inhibition. The methodologies are grounded in established principles of enzyme kinetics and are designed to be broadly applicable to a range of enzyme systems.

Introduction: The Promise of a Novel Cinnamic Acid Derivative

Cinnamic acid and its derivatives are a well-established class of phenolic compounds found throughout the plant kingdom.[1] They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anticancer, neuroprotective, and antimicrobial properties.[2][3] A significant portion of these biological effects can be attributed to their ability to modulate the activity of key enzymes.[4]

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a novel synthetic analogue that combines several structural features of interest:

  • The cinnamic acid scaffold provides a rigid backbone and a carboxylic acid moiety, which has been shown to be crucial for the inhibitory activity of many derivatives.[5][6]

  • The methoxy group (-OCH3) is a common substitution in bioactive natural products and can influence the compound's electronic properties and metabolic stability.[3][7] Methoxy-substituted cinnamic acids have shown a range of biological activities, including hepatoprotective effects.[7]

  • The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.

Given these structural attributes, 2-Methoxy-5-(trifluoromethoxy)cinnamic acid represents a compelling candidate for investigation as a modulator of enzyme activity. This guide provides a robust framework for its systematic evaluation as an enzyme inhibitor.

Potential Enzyme Targets and Therapeutic Areas

Based on the known activities of structurally related cinnamic acid derivatives, 2-Methoxy-5-(trifluoromethoxy)cinnamic acid could potentially inhibit a variety of enzymes, including:

  • Protein Kinases: Cinnamic acid derivatives have been identified as inhibitors of oncogenic protein kinases, suggesting potential applications in cancer research.[4][8]

  • Tyrosinase: Several cinnamic acid derivatives are known inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, indicating potential for applications in cosmetics and the treatment of hyperpigmentation disorders.[9][10][11]

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Some cinnamic acid derivatives have shown inhibitory activity against these enzymes.[12]

  • α-Glucosidase: Inhibition of this enzyme is an important therapeutic approach for managing type 2 diabetes. Cinnamic acid derivatives have been reported as α-glucosidase inhibitors.[13]

  • Ion Channels: Certain cinnamic acid derivatives have been shown to act as antagonists of ligand-gated ion channels, suggesting a potential role in neuroscience research.[5]

Physicochemical Properties

A preliminary understanding of the physicochemical properties of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is essential for experimental design, particularly for ensuring its solubility in assay buffers. While experimental data is not yet available, we can extrapolate from related compounds. For instance, trans-2-methoxycinnamic acid has low water solubility.[14] The addition of a trifluoromethoxy group is likely to further increase lipophilicity.

Table 1: Predicted Physicochemical Properties of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

PropertyPredicted ValueSignificance
Molecular FormulaC11H9F3O4
Molecular Weight262.18 g/mol
logP~3.5-4.5Indicates high lipophilicity and low aqueous solubility.
pKa~4.0-4.5The carboxylic acid will be deprotonated at physiological pH.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Note: These are estimated values and should be experimentally verified.

Recommendation: Due to its predicted low aqueous solubility, it is recommended to prepare stock solutions of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all experiments, including controls, to avoid solvent-induced artifacts.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the enzyme inhibitory activity of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Stock Solution of Compound C Initial Screening for Inhibitory Activity A->C B Prepare Enzyme and Substrate Solutions B->C D IC50 Determination C->D If Inhibition > 50% F Calculate % Inhibition C->F E Mode of Inhibition Studies D->E G Determine IC50 Value D->G H Generate Lineweaver-Burk Plot E->H I Determine Ki and Mode of Inhibition H->I

Figure 1: A generalized workflow for the characterization of an enzyme inhibitor.

Protocol 1: Initial Screening for Inhibitory Activity

Objective: To determine if 2-Methoxy-5-(trifluoromethoxy)cinnamic acid exhibits inhibitory activity against a specific enzyme at a single, high concentration.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

  • Positive control inhibitor (if available)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a 10 mM stock solution of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in DMSO.

  • Prepare working solutions of the enzyme and substrate in the appropriate assay buffer. The optimal concentrations should be determined based on the enzyme's kinetic properties (e.g., use a substrate concentration close to the Km).

  • Set up the assay in a 96-well plate:

    • Control (100% activity): Assay buffer, enzyme, and substrate. Include DMSO at the same final concentration as the test wells.

    • Test: Assay buffer, enzyme, substrate, and 2-Methoxy-5-(trifluoromethoxy)cinnamic acid (e.g., at a final concentration of 100 µM).

    • Blank: Assay buffer, substrate (no enzyme).

    • Positive Control: Assay buffer, enzyme, substrate, and a known inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature. This allows for the binding of the inhibitor to the enzyme before the reaction is initiated.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of Test Well - Rate of Blank) / (Rate of Control Well - Rate of Blank)] * 100

Interpretation: An inhibition of >50% at the screening concentration suggests that the compound is a potential inhibitor and warrants further investigation.

Protocol 2: Determination of the IC50 Value

Objective: To determine the concentration of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid required to inhibit 50% of the enzyme's activity.

Procedure:

  • Perform a serial dilution of the 10 mM stock solution of the inhibitor to create a range of concentrations. A typical range would be from 100 µM down to 0.1 µM.

  • Set up the enzyme assay as described in Protocol 1, but with varying concentrations of the inhibitor.

  • Measure the reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a sigmoidal model) to determine the IC50 value.

Table 2: Example Data for IC50 Determination

Inhibitor Conc. (µM)% Inhibition
10095
3085
1070
355
140
0.320
0.15
Protocol 3: Mode of Inhibition Studies

Objective: To determine the mechanism by which 2-Methoxy-5-(trifluoromethoxy)cinnamic acid inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive).[15][16][17]

Procedure:

  • Select a range of fixed inhibitor concentrations based on the determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, perform a series of enzyme assays with varying substrate concentrations (e.g., from 0.2 x Km to 10 x Km).

  • Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.

  • Generate a Lineweaver-Burk plot by plotting 1/v versus 1/[S] for each inhibitor concentration.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Lines intersect on the y-axis b Vmax is unchanged c Km increases d Lines intersect on the x-axis e Vmax decreases f Km is unchanged g Lines are parallel h Vmax decreases i Km decreases

Figure 2: Interpreting Lineweaver-Burk plots for different modes of reversible enzyme inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: The lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km). This indicates that the inhibitor competes with the substrate for the active site of the enzyme.[15][18]

  • Non-competitive Inhibition: The lines will intersect at the same point on the x-axis (-1/Km), but will have different y-intercepts (1/Vmax). This suggests that the inhibitor binds to a site other than the active site and affects the enzyme's catalytic efficiency.[17][18]

  • Uncompetitive Inhibition: The lines will be parallel, with different intercepts on both the x and y axes. This occurs when the inhibitor binds only to the enzyme-substrate complex.[17][18]

  • Mixed Inhibition: The lines will intersect at a point other than on the x or y-axis. This is a combination of competitive and non-competitive inhibition.[12]

Data Validation and Trustworthiness

To ensure the reliability of your results, it is crucial to incorporate the following practices:

  • Enzyme Concentration: Ensure that the reaction rate is directly proportional to the enzyme concentration used in the assays.[19]

  • Time Linearity: The reaction should be linear with time during the measurement period.

  • Controls: Always include appropriate positive and negative controls.

  • Replicates: Perform all experiments in triplicate to ensure reproducibility.

Conclusion

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a promising, yet uncharacterized, molecule with the potential to be a valuable tool for studying enzyme function and for the development of new therapeutic agents. The structural combination of a cinnamic acid backbone with methoxy and trifluoromethoxy substitutions provides a unique chemical space for exploring enzyme inhibition. The protocols outlined in this document provide a comprehensive and robust framework for the systematic investigation of its inhibitory properties. By following these guidelines, researchers can effectively determine the inhibitory potential, potency, and mechanism of action of this novel compound, thereby contributing to the broader understanding of the structure-activity relationships of cinnamic acid derivatives.

References

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new class of compounds for the treatment of infectious diseases. Current medicinal chemistry, 18(11), 1672–1702.
  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
  • FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Maj, E., & Młynarczuk-Biały, I. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(34), 3943–3965.
  • Chen, Q., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5989.
  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 744.
  • Bafna, A., et al. (2013). Identification of cinnamic acid derivatives as novel antagonists of the prokaryotic proton-gated ion channel GLIC. British journal of pharmacology, 169(4), 861–870.
  • MDPI. (n.d.). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). AMPA receptor antagonists. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5713.
  • MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3693.
  • The Good Scents Company. (n.d.). (E)-cinnamic acid. Retrieved from [Link]

  • Google Patents. (2013). CN103450020B - P-methoxy cinnamic acid ester preparation method.
  • Frontiers. (n.d.). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Retrieved from [Link]

  • ACS Publications. (2000). Understanding Enzyme Inhibition.
  • PubMed. (2016). Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Retrieved from [Link]

  • YouTube. (2023). ENZYME INHIBITION EXPLAINED. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents. Retrieved from [Link]

  • MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2999.
  • Microbe Notes. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Retrieved from [Link]

  • Google Patents. (2018). CN108863773A - The preparation method of 3- methoxy cinnamic acid.
  • BU CyberSec Lab. (n.d.). (E)-2-(Trifluoromethyl)cinnamic acid. Retrieved from [Link]

  • PubMed. (2024). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. Retrieved from [Link]

  • ResearchGate. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Document ID: TSC-2M5TC-PUR-001 Last Updated: January 26, 2026 Welcome to the technical support center for the purification of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2M5TC-PUR-001

Last Updated: January 26, 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aromatic carboxylic acids. Our approach is rooted in fundamental chemical principles to ensure you can adapt these techniques to your specific experimental context.

Section 1: Understanding the Molecule & Purification Strategy

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a moderately polar aromatic carboxylic acid. Its purification is often necessitated by the presence of unreacted starting materials (e.g., the corresponding benzaldehyde and malonic acid derivatives from a Knoevenagel condensation) or side-products. The purification strategy hinges on exploiting the unique chemical properties of its functional groups: the acidic carboxylic acid, the aromatic ring, and the ether linkages.

The three primary purification techniques applicable are:

  • Acid-Base Extraction: Ideal for separating the acidic product from neutral or basic impurities.

  • Recrystallization: Excellent for removing small amounts of impurities from a solid crude product, yielding high-purity crystalline material.

  • Silica Gel Column Chromatography: A versatile method for separating compounds with different polarities.

The choice of method depends on the nature and quantity of the impurities. A typical workflow involves an initial acid-base extraction to remove the bulk of non-acidic impurities, followed by recrystallization to achieve high purity.

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Purity Assessment cluster_end Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Major non-acidic impurities present Recrystallization Recrystallization Crude->Recrystallization Crude product is mostly pure solid Chromatography Column Chromatography Crude->Chromatography Complex mixture or similar polarity impurities Extraction->Recrystallization Further purification needed TLC TLC Analysis Recrystallization->TLC Chromatography->TLC NMR NMR Spectroscopy TLC->NMR Purity Check MP Melting Point TLC->MP Purity Check Pure_Product Pure Product (>98%) NMR->Pure_Product Purity Confirmed MP->Pure_Product Purity Confirmed

Caption: Decision workflow for purifying 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during purification.

Acid-Base Extraction Issues

Q1: I performed an acid-base extraction, but my final yield is very low. Where did my product go?

A1: Low yield in an acid-base extraction typically points to one of three issues:

  • Incomplete Extraction into the Aqueous Layer: The carboxylic acid must be fully deprotonated to its carboxylate salt to become water-soluble.[1][2] If the pH of the basic aqueous solution (e.g., sodium bicarbonate) is not high enough, the acid will remain in the organic layer.

    • Solution: Ensure you are using a sufficient excess of a suitable base. Saturated sodium bicarbonate (NaHCO₃) is generally effective for carboxylic acids.[1][3] Test the pH of the aqueous layer after extraction; it should be distinctly basic (pH > 8).

  • Incomplete Precipitation upon Acidification: After separating the basic aqueous layer containing your carboxylate salt, you must re-acidify it to precipitate the neutral carboxylic acid. If the pH is not sufficiently acidic, the product will remain dissolved as the salt.

    • Solution: Add acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (pH < 4). Check the pH with litmus paper or a pH meter. Ensure the solution is cold (use an ice bath) during precipitation, as this decreases the solubility of the product.

  • Emulsion Formation: An emulsion is a stable suspension of the organic and aqueous layers that prevents clear separation.[4] This can trap your product at the interface.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). Gently swirling the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.[5] In stubborn cases, filtering the entire mixture through a pad of Celite can help.

Q2: After adding acid to my basic aqueous extract, no precipitate formed.

A2: This is a common and frustrating issue.[4]

  • Probable Cause 1: Insufficient Product: The concentration of your product in the aqueous layer may be too low to precipitate. This can happen if the initial extraction was inefficient or if the starting reaction yield was very low.

    • Solution: Try to extract the acidified aqueous layer with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). Your product, now in its neutral form, should move back into the organic phase. You can then dry and evaporate this organic solution to recover the product.

  • Probable Cause 2: Incorrect pH: As mentioned in A1, the pH must be low enough to fully protonate the carboxylate.

    • Solution: Double-check the pH. Continue adding acid until you are certain the solution is acidic.

Recrystallization Issues

Q3: My compound won't crystallize from the solution upon cooling.

A3: This indicates that the solution is not supersaturated, or crystallization is kinetically hindered.

  • Probable Cause 1: Too Much Solvent: Using too much solvent is the most common reason for crystallization failure.[6] The goal is to dissolve the compound in the minimum amount of hot solvent.

    • Solution: Gently heat the solution to boil off some of the solvent.[6] Continue until the solution becomes slightly cloudy, then add a few drops of solvent until it is clear again. Now, allow it to cool slowly.

  • Probable Cause 2: Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus).

    • Solutions (in order of preference):

      • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[6]

      • Seed: If you have a tiny crystal of the pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[6]

      • Cooling: Cool the solution in an ice bath to further decrease solubility.[6]

Q4: My product "oiled out" instead of forming crystals.

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution cools too quickly, causing the compound to come out of solution as a liquid phase instead of a solid crystal lattice.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble (e.g., if using an ethanol/water system, add more ethanol). This lowers the saturation point and allows for slower, more controlled cooling, which favors crystal formation over oiling. For cinnamic acids, an ethanol/water mixture is often a good choice.[7][8]

Chromatography Issues

Q5: On my TLC plate, my product appears as a long, trailing streak instead of a tight spot. Why?

A5: This is a classic problem when running carboxylic acids on standard silica gel. Silica gel is slightly acidic, but the strong polarity of the carboxylic acid group can lead to strong, non-ideal interactions (hydrogen bonding) with the stationary phase, causing tailing.[9]

  • Solution: Add a small amount of a volatile acid, like acetic acid (~0.5-1%), to your mobile phase (eluent).[9] The added acid keeps your compound fully protonated and suppresses its interaction with the silica, resulting in a much sharper spot. This same principle applies to column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-Methoxy-5-(trifluoromethoxy)cinnamic acid?

A1: A mixed solvent system is often ideal. Based on the structure (moderately polar), an ethanol/water or ethyl acetate/hexane system is a great starting point.[7][8] The procedure involves dissolving the crude solid in the minimum amount of the more soluble hot solvent (e.g., ethanol) and then adding the less soluble solvent (e.g., water) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Q2: How do I choose the right mobile phase for column chromatography?

A2: Use Thin Layer Chromatography (TLC) to screen for the best solvent system. A good system will give your desired compound an Rf value of approximately 0.3-0.4.[10] For a compound of this polarity, a mixture of hexane and ethyl acetate is a standard choice. Start with a ratio like 7:3 (Hexane:EtOAc) and adjust the polarity as needed. Remember to add ~0.5% acetic acid to the eluent to prevent tailing.[9]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques provides the most reliable assessment:

  • Melting Point: A sharp melting point range (within 1-2 °C) that matches the literature value is a strong indicator of purity. Impurities tend to depress and broaden the melting range.[11]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. A clean spectrum without signals from impurities is the gold standard for purity confirmation.[12][13][14][15] The trifluoromethoxy group also provides a unique signal in ¹⁹F NMR.

  • HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity (e.g., >99% by peak area).[16][17]

Quantitative Data Summary Table

ParameterTechniqueRecommended ConditionsExpected Outcome
TLC Rf Silica Gel7:3 Hexane:Ethyl Acetate + 0.5% Acetic Acid~0.3 - 0.4
Recrystallization Solvent SystemEthanol / WaterWhite crystalline solid
Extraction (Aqueous) BaseSaturated NaHCO₃pH > 8
Precipitation Acid1M HClpH < 4

Section 4: Key Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.

  • Base Wash: Add 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes.[5]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the base wash (steps 2-3) with another 30 mL portion of NaHCO₃ solution. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (pH < 4) and precipitation is complete.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Allow the solid to air dry, then place it in a vacuum oven to remove all residual solvent.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Add Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution remains faintly cloudy.

  • Clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals thoroughly under vacuum.[11]

AcidBaseExtraction_Troubleshooting Start Low Yield After Acid-Base Extraction Check_pH_Base Was aqueous layer pH > 8 after extraction? Start->Check_pH_Base Check_pH_Acid Was aqueous layer pH < 4 after acidification? Check_pH_Base->Check_pH_Acid Yes Incomplete_Extraction Cause: Incomplete Deprotonation Solution: Use excess base, re-extract. Check_pH_Base->Incomplete_Extraction No Check_Emulsion Did an emulsion form? Check_pH_Acid->Check_Emulsion Yes Incomplete_Precipitation Cause: Incomplete Protonation Solution: Add more acid, cool solution. Check_pH_Acid->Incomplete_Precipitation No Product_Trapped Cause: Emulsion Solution: Add brine, filter via Celite. Check_Emulsion->Product_Trapped Yes Product_Lost Product is in organic layer. Re-evaluate initial step. Check_Emulsion->Product_Lost No (Other mechanical loss) Incomplete_Extraction->Product_Lost

Caption: Troubleshooting logic for low yield in acid-base extraction.

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available at: [Link]

  • Poboży, E., Król, E., Wójcik, L., Wachowicz, M., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 409–417. Available at: [Link]

  • YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Available at: [Link]

  • ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. Available at: [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Available at: [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available at: [Link]

  • University of Massachusetts Lowell. (n.d.). Chem 267. Recrystallization - Part 2. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Michigan State University. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • Academic Journals. (2012). Isolation and identification of phytochemical constituents from Scrophularia takesimensis. Available at: [Link]

  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • StudyCorgi. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction. Available at: [Link]

  • ResearchGate. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC. Available at: [Link]

  • Journal of Chromatographic Science. (2013). Ion Exclusion Chromatography of Aromatic Acids. Available at: [Link]

  • Reddit. (2025). carboxylic aromatic compounds on C-18 column. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid Assays

Welcome to the technical support center for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your research and ensure the generation of reliable and reproducible data.

Introduction to 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid

2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a derivative of cinnamic acid, a class of compounds found in various plants. Cinnamic acids and their derivatives are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The unique trifluoromethoxy substitution on this particular analogue can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in drug discovery.[3] However, these same properties can present challenges in experimental assays. This guide will address these potential hurdles in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Solubility and Sample Preparation

Question 1: I'm observing precipitation of my 2-Methoxy-5-(trifluoromethoxy)cinnamic acid when preparing my stock solution or diluting it into aqueous buffers. Why is this happening and what can I do?

Answer: This is a common challenge stemming from the compound's physicochemical properties. The presence of the trifluoromethoxy group significantly increases the lipophilicity (fat-solubility) of the molecule, leading to poor aqueous solubility.[3][4] Cinnamic acid derivatives, in general, can have limited water solubility.[5]

Underlying Cause: The trifluoromethoxy group is highly hydrophobic. When you dilute a concentrated stock solution (likely in an organic solvent like DMSO) into an aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.

Troubleshooting Workflow:

start Precipitation Observed step1 Initial Check: - Verify stock concentration - Ensure complete dissolution in organic solvent start->step1 step2 Optimize Dilution: - Add stock to buffer dropwise with vigorous vortexing - Use a stepwise dilution approach step1->step2 If precipitation persists step3 Adjust Solvent System: - Increase final co-solvent (e.g., DMSO) concentration (typically ≤1%) - Test alternative water-miscible organic solvents (e.g., ethanol, methanol) step2->step3 If precipitation persists step4 Modify Buffer Conditions: - Adjust pH away from the compound's pKa to increase ionization and solubility - Consider addition of solubilizing agents (e.g., cyclodextrins), if compatible with the assay step3->step4 If precipitation persists end Soluble Sample Achieved step4->end

Caption: Troubleshooting workflow for solubility issues.

Detailed Protocol for Optimized Sample Preparation:

  • Stock Solution Preparation:

    • Accurately weigh the 2-Methoxy-5-(trifluoromethoxy)cinnamic acid powder.

    • Dissolve in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. Ensure complete dissolution by gentle warming (if the compound is heat-stable) and vortexing.

  • Working Solution Preparation (Aqueous Buffer):

    • Warm the aqueous buffer to the experimental temperature.

    • While vigorously vortexing the buffer, add the stock solution dropwise to the desired final concentration.

    • Visually inspect for any signs of precipitation. If cloudiness appears, consider the troubleshooting steps outlined above.

Table 1: Recommended Solvents and Starting Concentrations

SolventRecommended Starting Stock ConcentrationNotes
DMSO10-50 mMWidely compatible, but check assay tolerance.[4]
Ethanol5-20 mMCan be less toxic to cells than DMSO.
Methanol5-20 mMPrimarily for analytical standards (e.g., HPLC).
Section 2: Assay Inconsistency and Compound Stability

Question 2: My assay results are fluctuating between experiments performed on different days. What could be causing this lack of reproducibility?

Answer: Inconsistent results can arise from several factors related to the stability of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. Key areas to investigate are pH sensitivity and potential photodegradation.

Underlying Causes & Solutions:

  • pH Stability: Cinnamic acids can be susceptible to degradation at high pH.[6][7] Although the core structure of many cinnamic acids is relatively stable across a range of pH values, highly substituted derivatives can exhibit different properties. It is crucial to maintain a consistent and appropriate pH for your assay buffer.

    • Recommendation: Buffer your assay medium to a stable pH, ideally between 3 and 7, and ensure the pH is consistent across all experiments.[6][8]

  • Photodegradation: Cinnamic acid and its derivatives can undergo photodegradation, particularly when exposed to UV light.[9][10] This can lead to a decrease in the effective concentration of the active compound over the course of an experiment.

    • Recommendation: Prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil. Minimize the exposure of your experimental setup to direct light. The rate of photodegradation can also be pH-dependent.[10][11]

Experimental Protocol for Assessing Compound Stability:

  • Prepare a solution of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid in your assay buffer.

  • Divide the solution into two sets of aliquots: one protected from light and the other exposed to ambient laboratory light.

  • Analyze the concentration of the compound in each aliquot at different time points (e.g., 0, 1, 2, 4, 8 hours) using a validated analytical method like HPLC-UV.

  • Compare the degradation profiles to determine the light sensitivity of the compound in your specific experimental conditions.

Section 3: Chromatographic and Mass Spectrometric Analysis

Question 3: I am using HPLC/LC-MS to analyze 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, but I'm experiencing poor peak shape, shifting retention times, or signal suppression. How can I troubleshoot these issues?

Answer: These are common issues in chromatographic analysis and can often be resolved by systematically evaluating and optimizing your method parameters.

Underlying Causes & Troubleshooting Strategies:

cluster_hplc HPLC Troubleshooting cluster_ms LC-MS Troubleshooting start Chromatographic Issues Observed hplc_peak Poor Peak Shape (Tailing/Fronting) start->hplc_peak hplc_retention Shifting Retention Time start->hplc_retention ms_signal Signal Suppression/Enhancement (Matrix Effects) start->ms_signal sol_peak1 Check for column overload hplc_peak->sol_peak1 sol_peak2 Ensure sample is dissolved in mobile phase hplc_peak->sol_peak2 sol_peak3 Optimize mobile phase pH hplc_peak->sol_peak3 sol_ret1 Verify mobile phase composition and pump performance hplc_retention->sol_ret1 sol_ret2 Ensure stable column temperature hplc_retention->sol_ret2 sol_ret3 Check for column degradation hplc_retention->sol_ret3 sol_ms1 Improve sample cleanup (e.g., SPE) ms_signal->sol_ms1 sol_ms2 Optimize chromatography to separate from interfering components ms_signal->sol_ms2 sol_ms3 Use a stable isotope-labeled internal standard ms_signal->sol_ms3

Caption: Decision tree for troubleshooting HPLC and LC-MS issues.

  • Poor Peak Shape:

    • Cause: Secondary interactions with the column stationary phase, sample solvent being stronger than the mobile phase, or column degradation.

    • Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Adjusting the pH of the mobile phase can also improve peak shape for acidic compounds.

  • Shifting Retention Times:

    • Cause: Inconsistent mobile phase composition, fluctuating column temperature, or a degrading column.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a consistent temperature.[12] If the issue persists, the column may need to be replaced.

  • Signal Suppression (Matrix Effects in LC-MS):

    • Cause: Co-eluting compounds from the sample matrix (e.g., salts, lipids from biological samples) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced signal intensity.[13][14][15]

    • Solution: Improve your sample preparation method to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction. Modifying the chromatographic method to better separate the analyte from the matrix components is also a key strategy.[16] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Table 2: Starting HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient 10-90% B over 10 minutesA good starting point for method development.
Flow Rate 0.2-1.0 mL/minDependent on column dimensions.
Column Temp. 30-40 °CImproves peak shape and reproducibility.
Detection UV at ~280-320 nm (determine λmax experimentally)Cinnamic acids typically absorb in this range.

References

  • Soares, M. C., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Pharmaceuticals. Available at: [Link]

  • Kowalska, G., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences. Available at: [Link]

  • FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). Available at: [Link]

  • PubChem. Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • De, P., et al. (2011). Cinnamic acid derivatives: a new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Sakkas, V. A., et al. (2003). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. Journal of Photochemistry and Photobiology A: Chemistry.
  • Mei, H., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology. Available at: [Link]

  • J. A. K. Howard, et al. (2011). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, R. W., et al. (2020). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications. Available at: [Link]

  • Ji, B., et al. (2015). Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.
  • Hewitt, T. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Gajbhiye, A., & Dabhi, R. (2018). Cinnamic acid derivatives in cosmetics ‐ current use and future prospects.
  • Zhang, Y., et al. (2024). The aggregation behaviors of organic radicals in polar fluorinated arenes. Chemistry – A European Journal.
  • Sakkas, V. A., et al. (2003). Photodegradation of Cinnamic Acid in Different Media. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Li, W., & Cohen, L. H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Edwards, H. G. M., et al. (1998). The photodimerisation of the chloro-, methoxy- and nitro-derivatives of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
  • Böhm, H.-J., et al. (2004).
  • Sakkas, V. A., et al. (2017). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. Journal of Environmental Protection.
  • Zhang, Y., et al. (2015). Factors Influencing the HPLC Determination for Related Substances of Azithromycin.
  • Singh, S., & Singh, S. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to 3-(Trifluoromethoxy)
  • Technology Networks. (2024). Navigating Hurdles in Achieving HPLC Reproducibility. Available at: [Link]

  • Mattila, P., & Kumpulainen, J. (2002). Comparison of cinnamic acid standard recoveries after alkaline hydrolysis.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • Sakkas, V. A., et al. (2003). Photodegradation of Cinnamic Acid in Different Media. Journal of Photochemistry and Photobiology A: Chemistry.
  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Advances in the Development of Trifluoromethoxylation Reagents. Journal of Fluorine Chemistry.
  • Sakkas, V. A., et al. (2003). Photodegradation of Cinnamic Acid in Different Media. Journal of Photochemistry and Photobiology A: Chemistry.
  • The Good Scents Company. (n.d.). (E)-cinnamic acid. Available at: [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • Li, C., et al. (2020). Self-assembled nano-aggregates of fluorinases demonstrate enhanced enzymatic activity, thermostability and reusability.
  • Barroso, M., et al. (2012). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Analytical and Bioanalytical Chemistry.
  • Shahidi, F., & Naczk, M. (2003). Detection and determination of some phenolic and cinnamic acids in plant extracts. Food Chemistry.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
  • The Pharma Innovation Journal. (2019).
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  • BU CyberSec Lab. (n.d.). (E)-2-(Trifluoromethyl)cinnamic acid.

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Troubleshooting

Technical Support Center: Synthesis of Trifluoromethoxy-Containing Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support center for trifluoromethoxy (OCF3) synthesis. The trifluoromethoxy group is a uniquely valuable substituent in modern drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for trifluoromethoxy (OCF3) synthesis. The trifluoromethoxy group is a uniquely valuable substituent in modern drug discovery and agrochemicals, prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1][2] However, its installation is not always straightforward. The unique electronic properties and the reactivity of the reagents required can present significant challenges in the lab.

This guide is structured to provide direct, actionable advice. We will move from foundational concepts to specific troubleshooting scenarios and conclude with a detailed experimental protocol and characterization guide. Our goal is to explain not just what to do, but why you're doing it, empowering you to solve problems effectively.

Section 1: Foundational FAQs

Q1: Why is the trifluoromethoxy (-OCF3) group considered a "super-substituent" in drug development?

A1: The -OCF3 group offers a powerful combination of properties that are highly desirable for modulating bioactive molecules.[1][2]

  • High Lipophilicity: It is one of the most lipophilic single-atom substituents (Hansch parameter π ≈ 1.04), which can significantly enhance a molecule's ability to cross biological membranes.[1][3]

  • Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, which can increase the half-life of a drug candidate.[3][4]

  • Potent Electron-Withdrawing Nature: It acts as a strong electron-withdrawing group through induction, which can alter the reactivity and electronic environment of an aromatic ring, influencing pKa and binding interactions.[2]

  • Conformational Influence: The group's specific steric profile and electronic interactions can lock molecules into favorable conformations for target binding.[3]

Q2: What are the primary strategies for introducing an -OCF3 group onto a molecule?

A2: Synthetic approaches can be broadly categorized into three main types based on the nature of the key reagent:

  • Electrophilic Trifluoromethylation of Alcohols/Phenols: This is a common strategy that involves treating an -OH group with a reagent that delivers an electrophilic "CF3+" equivalent. Key reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[3][5][6]

  • Nucleophilic Trifluoromethoxylation: These methods use a reagent that delivers a nucleophilic trifluoromethoxide anion (CF3O⁻) or a synthetic equivalent. This is often used to displace a leaving group. This approach has historically been challenging due to the instability of the CF3O⁻ anion.

  • Radical C-H Trifluoromethoxylation: This is a modern approach that allows for the direct conversion of a C-H bond to a C-OCF3 bond, which is highly desirable for late-stage functionalization.[7][8][9] Reagents like bis(trifluoromethyl)peroxide (BTMP) can be used to generate the necessary •OCF3 radical under photoredox or thermal conditions.[1][7][8]

Q3: Is the -OCF3 group completely stable once formed? What are its potential liabilities?

A3: While generally robust, the -OCF3 group is not inert under all conditions.[3] Its stability is context-dependent. The strong electron-withdrawing nature can make the attached carbon atom susceptible to nucleophilic attack in certain aromatic systems.[10] Furthermore, under strongly basic or acidic conditions, particularly at elevated temperatures, degradation or hydrolysis can occur, although this is less common than with many other functional groups.[3]

Section 2: Troubleshooting Guide for OCF3 Synthesis

This section addresses common issues encountered during trifluoromethoxylation reactions.

Symptom / ObservationPotential Cause(s)Recommended Solution & Rationale
1. Low to No Conversion of Starting Material A. Insufficient Reagent Reactivity: The chosen electrophilic reagent (e.g., Togni, Umemoto) may not be powerful enough for your specific substrate, especially if the target -OH group is sterically hindered or electronically deactivated.Solution: Switch to a more potent reagent. For example, if a standard Togni reagent fails, a more electrophilic variant or a different class like an Umemoto reagent might be effective.[11][12] Rationale: Different reagents have different electrophilic potentials. Electron-withdrawing groups on the reagent backbone enhance its reactivity.[13]
B. Deactivated Substrate: For aromatic systems, strong electron-withdrawing groups on the ring can deactivate it towards radical C-H trifluoromethoxylation. For phenols, ortho-substituents that form strong intramolecular hydrogen bonds can prevent reaction at the hydroxyl group.[3]Solution: For radical C-H reactions, consider changing the catalytic system (e.g., from photoredox to TEMPO catalysis) which may offer a different reactivity profile.[7][8] For stubborn phenols, ensure a strong enough base is used to fully deprotonate the -OH group prior to addition of the trifluoromethoxylating agent.
C. Poor Solubility: One or more components (substrate, reagent, catalyst) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.Solution: Screen alternative solvents. For many modern trifluoromethoxylation reactions, solvents like acetonitrile (MeCN), dichloromethane (DCM), or dimethylformamide (DMF) are used. A solvent that fully dissolves all components at the reaction temperature is critical.
2. Formation of Significant Side Products A. C-Trifluoromethylation instead of O-Trifluoromethylation: With phenols, electrophilic reagents can sometimes react at the electron-rich aromatic ring (C-functionalization) instead of the desired oxygen atom.Solution: Modify the reaction conditions. Lowering the temperature can often increase selectivity for the desired O-alkylation pathway. Pre-forming the phenoxide with a non-nucleophilic base (e.g., NaH, DBU) before adding the electrophilic reagent can also strongly favor O-functionalization.
B. Decomposition of Reagent or Product: The reaction conditions (e.g., high temperature, strong base/acid) may be too harsh, leading to the breakdown of the desired product or the trifluoromethoxylating reagent itself.Solution: Attempt the reaction at a lower temperature for a longer period. Screen milder bases or acids if they are part of the protocol. For light-sensitive reactions (photoredox), ensure the reaction is shielded from ambient light and that the specific wavelength of light used is optimal for the photocatalyst, not for product degradation.
C. Defluorination/Hydrolysis: The presence of strong nucleophiles (especially water) can lead to decomposition pathways, cleaving C-F bonds under certain conditions.[10][14]Solution: Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use of anhydrous solvents and flame-dried glassware is essential.[15]
3. Difficulty in Product Purification A. Co-elution with Reagent Byproducts: The byproducts from reagents like Togni's or Umemoto's reagents can be nonpolar and have similar chromatographic behavior to the desired fluorinated product.Solution: Consider a different workup procedure. A liquid-liquid extraction with a mildly basic aqueous solution (e.g., sat. NaHCO3) can help remove acidic byproducts. For particularly stubborn impurities, a different purification technique like preparative HPLC or crystallization might be necessary.
B. Product Volatility: Some smaller trifluoromethoxylated compounds can be volatile, leading to loss of material during solvent removal under high vacuum.Solution: Remove solvent using a rotary evaporator at reduced pressure without excessive heating. Avoid using a high-vacuum pump to dry the final product unless you are certain of its low volatility.
C. Product Adsorption on Silica Gel: The polarity of the -OCF3 group can sometimes lead to tailing or irreversible adsorption on standard silica gel during column chromatography.Solution: Try deactivating the silica gel by pre-treating it with a small amount of a polar solvent or an amine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Section 3: Experimental Protocol & Workflow

Workflow: Selecting a Trifluoromethoxylation Strategy

The choice of methodology is highly dependent on the available starting material. The following decision tree provides a simplified guide for selecting an appropriate synthetic strategy.

G Decision Workflow for OCF3 Synthesis cluster_input Starting Material Start What is your substrate? Phenol Phenol or Alcohol (-OH group present) Start->Phenol Has -OH group Arene Arene or Heteroarene (C-H bond to be functionalized) Start->Arene Has target C-H bond ArylHalide Aryl Halide or Pseudohalide (e.g., Ar-Br, Ar-OTf) Start->ArylHalide Has leaving group Electrophilic Electrophilic Reagents Treat substrate with base, then add reagent Examples: Togni Reagent Umemoto Reagent Phenol->Electrophilic Radical Radical Reagents Use photoredox or thermal initiation Examples: Bis(trifluoromethyl)peroxide (BTMP) Arene->Radical Nucleophilic Nucleophilic/Transition Metal-Catalyzed Often requires metal catalyst (e.g., Cu) Examples: AgOCF3, CuOCF3 sources ArylHalide->Nucleophilic

Caption: Decision workflow for selecting a trifluoromethoxylation strategy.

Protocol: Electrophilic Trifluoromethoxylation of 4-tert-Butylphenol

This protocol describes a representative procedure for the O-trifluoromethylation of a phenol using Togni's reagent II, a common and effective electrophilic reagent.

Materials:

  • 4-tert-Butylphenol

  • Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Cesium Carbonate (Cs2CO3), anhydrous

  • Chloroform (CHCl3), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (150 mg, 1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add Togni's reagent II (379 mg, 1.2 mmol, 1.2 equiv.) and cesium carbonate (16 mg, 0.05 mmol, 0.05 equiv.).

  • Solvent Addition: Add anhydrous chloroform (5.0 mL) via syringe.

  • Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with dichloromethane (15 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO3 solution (2 x 15 mL) and brine (1 x 15 mL).

  • Workup - Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% EtOAc).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-tert-butyl-4-(trifluoromethoxy)benzene as a colorless oil. Confirm identity and purity via ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

Section 4: Characterization Corner (FAQs)

Q1: How can I be certain I've made the -OCF3 product and not a -CF3 byproduct?

A1: ¹⁹F NMR spectroscopy is the most definitive tool. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.

  • An -OCF3 group on an aromatic ring will typically appear as a sharp singlet in the range of -57 to -60 ppm .[15]

  • A -CF3 group directly attached to an aromatic ring will appear further upfield, typically in the range of -61 to -64 ppm. This clear difference in chemical shift allows for unambiguous confirmation of O- vs. C-functionalization.

Q2: My ¹⁹F NMR shows a single sharp peak. What does this tell me?

A2: A sharp singlet in the characteristic region (-57 to -60 ppm for Ar-OCF3) is strong evidence for the successful formation of the trifluoromethoxy group. The singlet nature arises because there are typically no other fluorine or hydrogen atoms within a 3-bond or 4-bond coupling distance under normal circumstances. Long-range couplings to aromatic protons can sometimes be observed, but they are often small.[16]

Q3: Can ¹H or ¹³C NMR provide evidence for my -OCF3 group?

A3: Yes, although it is less direct than ¹⁹F NMR.

  • In ¹³C NMR , the carbon atom of the -OCF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is large, typically around 255-260 Hz.[15] The aromatic carbon directly attached to the -OCF3 group will also show a smaller quartet coupling (²JCF).

  • In ¹H NMR , the effect is more subtle. The electron-withdrawing nature of the -OCF3 group will shift the signals of nearby aromatic protons downfield compared to the starting phenol.

Section 5: References

  • Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). PubMed. [Link]

  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). PMC - NIH. [Link]

  • Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021). ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. [Link]

  • New Electrophilic Trifluoromethylating Agents. (n.d.). The Journal of Organic Chemistry. [Link]

  • Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Radical C−H trifluoromethoxylation of (hetero)arenes. a) Previously... (n.d.). ResearchGate. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PMC - NIH. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH. [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Journal of the American Chemical Society. [Link]

  • Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022). NIH. [Link]

  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. (2015). ResearchGate. [Link]

  • Progress in copper-catalyzed trifluoromethylation. (2018). PMC - NIH. [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH. [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (2019). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.). ACS Publications. [Link]

  • Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. (n.d.). The Hartwig Group. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and avoid potential side reactions. Our goal is to provide you with the technical insights and practical solutions needed to achieve a successful and efficient synthesis.

Introduction

The synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid is a critical step in the development of various pharmaceutical and research compounds. The presence of the methoxy and trifluoromethoxy groups on the phenyl ring introduces specific electronic and steric properties that can influence the course of the reaction. This guide will primarily focus on the two most common synthetic routes: the Perkin reaction and the Knoevenagel-Doebner condensation. We will delve into the potential side reactions associated with each method and provide detailed protocols and troubleshooting advice to mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. What could be the cause?

Answer: Low product yield can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Probable Cause 1: Inefficient Reaction Conditions. The Perkin reaction, a common method for cinnamic acid synthesis, typically requires high temperatures (often around 180°C) and long reaction times to proceed to completion.[1][2] Insufficient heating or a shortened reaction time will likely result in a low conversion of the starting materials. Similarly, the Knoevenagel-Doebner condensation requires careful temperature control to drive the reaction forward without promoting side reactions.

  • Probable Cause 2: Poor Quality Starting Materials. The purity of the starting 2-Methoxy-5-(trifluoromethoxy)benzaldehyde is crucial. Aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air. This impurity will not participate in the desired reaction, thereby lowering the yield.

  • Probable Cause 3: Inappropriate Base or Catalyst. In the Perkin reaction, the alkali salt of the acid anhydride acts as a base catalyst.[3] Using a base that is too strong can lead to self-condensation of the aldehyde or other side reactions.[4] In the Knoevenagel-Doebner condensation, the choice and amount of the amine catalyst (e.g., piperidine) are critical for the reaction's success.

Solutions:

  • Optimize Reaction Conditions:

    • Perkin Reaction: Ensure the reaction temperature is maintained at the optimal level (typically 170-180°C) for the recommended duration (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

    • Knoevenagel-Doebner Condensation: Carefully control the temperature during the reaction. A stepwise increase in temperature can be beneficial, starting at a moderate temperature to initiate the condensation and then increasing it to facilitate decarboxylation.[5]

  • Verify Starting Material Purity:

    • Before starting the synthesis, check the purity of the 2-Methoxy-5-(trifluoromethoxy)benzaldehyde by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

    • If the aldehyde is old or has been improperly stored, consider purifying it by distillation or column chromatography before use.

  • Select the Appropriate Base/Catalyst:

    • Perkin Reaction: Use the anhydrous sodium or potassium salt of the corresponding acid anhydride as the base.

    • Knoevenagel-Doebner Condensation: Use a weak amine base like piperidine or pyridine as the catalyst. The amount should be catalytic and optimized for the specific reaction scale.

Issue 2: Presence of Significant Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I avoid them?

Answer: The formation of side products is a common challenge in cinnamic acid synthesis. The nature of these impurities depends on the chosen synthetic route.

  • Probable Cause 1 (Perkin Reaction): Aldehyde Side Reactions. In the basic conditions of the Perkin reaction, aldehydes can undergo self-condensation or the Cannizzaro reaction, especially if the aldehyde can form an enolate.[4][6] While 2-Methoxy-5-(trifluoromethoxy)benzaldehyde lacks α-hydrogens, making it less prone to self-condensation, other base-mediated side reactions can still occur at high temperatures.

  • Probable Cause 2 (Knoevenagel-Doebner Condensation): Incomplete Decarboxylation. The Knoevenagel-Doebner reaction proceeds through an intermediate dicarboxylic acid, which then decarboxylates to yield the final cinnamic acid.[7] If the reaction is not heated for a sufficient amount of time or at a high enough temperature, this intermediate may remain in the final product.

  • Probable Cause 3 (Both Routes): Instability of Functional Groups.

    • Trifluoromethoxy Group Hydrolysis: While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures, leading to the formation of a hydroxyl group.

    • Methoxy Group Cleavage: Aryl methoxy ethers can be cleaved under strongly acidic conditions, which might be encountered during the workup of the reaction.[8][9][10]

Solutions:

  • Minimize Aldehyde Side Reactions (Perkin Reaction):

    • Maintain careful control over the reaction temperature and use the recommended amount of base.

    • Ensure that the reaction is worked up promptly once completion is observed by TLC.

  • Ensure Complete Decarboxylation (Knoevenagel-Doebner Condensation):

    • After the initial condensation, ensure the reaction is heated at a sufficiently high temperature (reflux in pyridine is common) for an adequate duration to drive the decarboxylation to completion.[5] Monitor the reaction for the cessation of CO2 evolution.

  • Preserve Functional Group Integrity:

    • Trifluoromethoxy Group: Avoid using excessively strong bases or prolonged heating in highly basic media. If hydrolysis is suspected, consider using a milder base or a different synthetic route that avoids harsh basic conditions.

    • Methoxy Group: During the acidic workup, use a dilute acid and avoid prolonged exposure to strongly acidic conditions, especially at elevated temperatures. Perform the workup at a lower temperature (e.g., in an ice bath) to minimize the risk of ether cleavage.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my 2-Methoxy-5-(trifluoromethoxy)cinnamic acid from the unreacted starting materials. What is the best purification strategy?

Answer: Effective purification is key to obtaining a high-purity product. The choice of method depends on the nature of the impurities.

  • Probable Cause 1: Unreacted 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. The starting aldehyde can be a persistent impurity if the reaction does not go to completion.

  • Probable Cause 2: Unreacted Malonic Acid or its Byproducts (Knoevenagel-Doebner). Malonic acid and its decomposition products can be present in the crude product.

Solutions:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic cinnamic acid product from the neutral starting aldehyde.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The acidic cinnamic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • The unreacted neutral aldehyde will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl) to precipitate the pure cinnamic acid.[11][12][13]

    • Collect the purified product by filtration.

  • Recrystallization: This is an excellent final purification step to obtain highly crystalline, pure product.

    • Choose a suitable solvent or solvent system in which the cinnamic acid has high solubility at elevated temperatures and low solubility at room temperature or below.[14][15][16] Common solvents for recrystallizing cinnamic acids include ethanol, methanol, or mixtures with water.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the pure crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing 2-Methoxy-5-(trifluoromethoxy)cinnamic acid: the Perkin reaction or the Knoevenagel-Doebner condensation?

A1: Both routes are viable, but the Knoevenagel-Doebner condensation is often preferred for several reasons. It typically proceeds under milder conditions and often gives higher yields compared to the Perkin reaction.[3] The Perkin reaction's requirement for high temperatures can sometimes lead to more side products and potential degradation of sensitive functional groups.[4]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde, the cinnamic acid product, and any major side products. The disappearance of the starting aldehyde spot and the appearance of the product spot will indicate the progress of the reaction.

Q3: My NMR spectrum shows the presence of an unexpected singlet around 10 ppm. What could this be?

A3: A singlet in that region is characteristic of an aldehyde proton. This indicates the presence of unreacted 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in your final product. An effective purification by acid-base extraction should remove this impurity.

Q4: I am concerned about the stability of the trifluoromethoxy group under the reaction conditions. What are the warning signs of its degradation?

A4: Degradation of the trifluoromethoxy group would likely result in the formation of a hydroxyl group. In the NMR spectrum, this would manifest as a new broad singlet corresponding to the phenolic proton. In the mass spectrum, you would observe a peak corresponding to the mass of the hydroxyl-substituted product. To avoid this, use the mildest basic conditions and the lowest effective temperature possible.

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Condensation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 115°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and an excess of dilute hydrochloric acid.

  • A precipitate of crude 2-Methoxy-5-(trifluoromethoxy)cinnamic acid will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol/water to obtain the pure 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

Protocol 2: Purification by Acid-Base Extraction

Materials:

  • Crude reaction mixture

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude product in dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution.

  • Shake the funnel vigorously, venting frequently to release any pressure from CO2 evolution.

  • Allow the layers to separate. The aqueous layer (top) contains the sodium salt of the cinnamic acid.

  • Drain the organic layer (bottom) and set it aside.

  • Extract the organic layer again with a fresh portion of 1 M sodium bicarbonate solution to ensure complete extraction of the acidic product.

  • Combine the aqueous layers and slowly acidify with 1 M hydrochloric acid until the solution is acidic (test with pH paper). The pure cinnamic acid will precipitate out.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizations

Knoevenagel-Doebner Condensation Workflow```dot

Knoevenagel_Doebner_Workflow start Start: 2-Methoxy-5-(trifluoromethoxy)benzaldehyde + Malonic Acid reagents Reagents: Pyridine, Piperidine start->reagents Dissolve heating Heating (Reflux) reagents->heating condensation Knoevenagel Condensation heating->condensation decarboxylation Decarboxylation condensation->decarboxylation Intermediate workup Acidic Workup (HCl) decarboxylation->workup precipitation Precipitation workup->precipitation filtration Filtration precipitation->filtration purification Purification (Recrystallization) filtration->purification product Final Product: 2-Methoxy-5-(trifluoromethoxy)cinnamic acid purification->product

Caption: Decision tree for troubleshooting low product yield.

References

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH. Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH. Available at: [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Available at: [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. Available at: [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Available at: [Link]

  • Chem 267. Recrystallization - Part 2. Available at: [Link]

  • Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. YouTube. Available at: [Link]

  • Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. Available at: [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC - NIH. Available at: [Link]

  • Revised mechanism and improved methodology for the Perkin condensation. Resuscitation of the mechanism involving benzal acetate and the improbability of the enolate of acetic anhydride. Request PDF. ResearchGate. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidi. American Chemical Society. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • 2,3-dimethoxycinnamic acid. Organic Syntheses Procedure. Available at: [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]

  • Cinnamic acid derivatives. The Pharma Innovation Journal. Available at: [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS. Available at: [Link]

  • EP0909751A1 - A process for the preparation of cinnamic acid esters. Google Patents.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. The unique substitution...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. The unique substitution pattern and the presence of fluorine introduce significant challenges in spectral analysis. This document provides a structured, question-and-answer approach to troubleshoot common issues and ensure accurate structural elucidation.

Part 1: Understanding the Structural Features and Their NMR Implications

Before delving into troubleshooting, it is crucial to understand how each component of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid influences the NMR spectrum.

  • Cinnamic Acid Backbone: This provides the characteristic vinylic protons with a large trans coupling constant.

  • 2-Methoxy Group (-OCH₃): This electron-donating group will shield the aromatic ring, shifting the signals of nearby protons upfield. The methoxy protons themselves will appear as a singlet.

  • 5-(Trifluoromethoxy) Group (-OCF₃): This is a strong electron-withdrawing group and will deshield the aromatic ring, shifting proton signals downfield. Crucially, the fluorine atoms will couple with nearby carbon and proton nuclei, leading to complex splitting patterns.

  • 1,2,5-Trisubstituted Aromatic Ring: This substitution pattern results in a three-proton spin system in the aromatic region, which can be challenging to assign without advanced techniques.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

1H NMR Spectrum

Question 1: Why is the aromatic region of my 1H NMR spectrum so complex and difficult to interpret?

Answer: The complexity arises from the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group on the 1,2,5-trisubstituted benzene ring. This leads to overlapping signals and complex splitting patterns for the three aromatic protons.

Troubleshooting Steps:

  • High-Field NMR: Acquire the spectrum on a higher field instrument (e.g., 500 MHz or higher). This will increase the chemical shift dispersion and may resolve overlapping multiplets.

  • 2D COSY: A 1H-1H Correlation Spectroscopy (COSY) experiment is essential. [1]It will show correlations between coupled protons, allowing you to identify which aromatic protons are adjacent to each other.

  • Predict Chemical Shifts: Use additive chemical shift rules for substituted benzenes as a starting point for assignment. [2]Remember that the methoxy group is ortho-para directing and activating, while the trifluoromethoxy group is meta directing and deactivating.

Question 2: I'm not sure how to assign the two vinylic protons of the cinnamic acid backbone. Which is which?

Answer: The two vinylic protons (α and β to the carbonyl group) will appear as doublets with a large coupling constant (typically 12-18 Hz), indicative of a trans relationship. [3]The proton β to the carbonyl (closer to the aromatic ring) is generally more deshielded and appears further downfield than the α proton.

Expected Chemical Shifts for Vinylic Protons:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)
~6.3 - 6.5Doublet~16 Hz
~7.6 - 7.8Doublet~16 Hz

Question 3: I see a singlet that I've assigned to the methoxy group, but are there any other singlets I should be aware of?

Answer: Besides the methoxy protons, the carboxylic acid proton will also appear as a singlet. However, this signal is often broad and its chemical shift is highly dependent on the solvent and concentration. [4]It can appear anywhere from 10-13 ppm.

13C NMR Spectrum

Question 4: Why are some of the peaks in my 13C NMR spectrum split into quartets?

Answer: The trifluoromethoxy (-OCF₃) group is the cause of this splitting. The three equivalent fluorine atoms couple to the carbon they are attached to, as well as to other nearby carbons through one, two, or three bonds (¹JCF, ²JCF, ³JCF).

  • The carbon of the -OCF₃ group will appear as a quartet with a large ¹JCF coupling constant.

  • The aromatic carbon directly attached to the -OCF₃ group will also be a quartet due to ²JCF coupling.

  • Other aromatic carbons may also show smaller long-range C-F couplings. [5][6]

Troubleshooting Tip:

  • A 19F-decoupled 13C NMR experiment can be performed to collapse these quartets into singlets, confirming that the splitting is due to C-F coupling.

Question 5: How can I definitively assign all the carbons in the aromatic region?

Answer: Due to the complex electronic effects, 1D 13C NMR alone is often insufficient for unambiguous assignment. 2D NMR techniques are essential.

Recommended 2D NMR Experiments:

ExperimentInformation Gained
HSQC/HMQC Correlates protons to the carbons they are directly attached to. [7]
HMBC Shows correlations between protons and carbons that are two or three bonds away. [7]This is crucial for identifying quaternary carbons and piecing together the molecular framework.

Part 3: Experimental Protocols and Data Acquisition

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra. [8][9]

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: For 1H NMR, a concentration of 5-10 mg/mL is generally sufficient. For 13C NMR, a more concentrated sample (20-50 mg/mL) may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. [9]

  • Sample Height: The optimal sample height in a standard 5 mm NMR tube is 4-5 cm (approximately 0.6-0.7 mL). [10]

Data Acquisition Workflow

A systematic approach to data acquisition will ensure you have all the necessary information for a complete structural elucidation.

Sources

Optimization

issues with 2-Methoxy-5-(trifluoromethoxy)cinnamic acid cell permeability

Welcome to the technical support guide for researchers working with 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its cell permeability. Cinnamic acid derivatives are a promising class of compounds with a wide range of pharmacological activities, but like many small molecules, their efficacy in cell-based models can be limited by poor membrane transport.[1][2] This guide is designed to help you diagnose and overcome these experimental hurdles.

Part 1: Foundational Knowledge & Initial Assessment

Before troubleshooting complex cellular assays, it is crucial to understand the intrinsic properties of the molecule. The physicochemical characteristics of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid are the primary determinants of its passive diffusion potential.

FAQ 1: What are the predicted physicochemical properties of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, and how do they influence cell permeability?

The structure of your compound, with its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, suggests moderate lipophilicity, which is generally favorable for membrane permeation. However, the presence of a carboxylic acid means its ionization state—and therefore its permeability—will be highly dependent on pH.

Predicted Physicochemical Profile (Note: These are estimated values based on related structures like trans-2-Methoxycinnamic acid and computational models. Experimental validation is recommended.)

PropertyPredicted ValueImplication for PermeabilitySource
Molecular Weight ~264 g/mol Favorable. Well within the typical range for small molecule drugs (<500 g/mol ).[3]
logP (Lipophilicity) 2.5 - 3.5Moderate. Generally good for passive diffusion. Higher lipophilicity enhances partitioning into the lipid bilayer.[4]
pKa (Acidic) 4.0 - 4.5Critical. The compound will be predominantly ionized (negatively charged) at physiological pH (~7.4), which significantly hinders passive diffusion across the negatively charged cell membrane.[4]
Polar Surface Area (PSA) ~55 ŲFavorable. A lower PSA (<140 Ų) is associated with better membrane permeability.[4]
Hydrogen Bond Donors 1 (from COOH)Favorable. Meets the criteria of having ≤ 5 hydrogen bond donors.[4]
Hydrogen Bond Acceptors 4 (3 from O, 1 from F)Favorable. Meets the criteria of having ≤ 10 hydrogen bond acceptors.[4]

Expert Interpretation: While most properties are favorable, the acidic pKa is the most significant flag. At a typical cell culture media pH of 7.4, the carboxylic acid group will be deprotonated, creating a negatively charged carboxylate. This anionic form is poorly permeable. Therefore, even if the compound can enter the lipid membrane, its passage is often restricted. Some cinnamic acid derivatives have been shown to utilize monocarboxylate transporters, but this is a saturable, active process that can vary between cell types.[5]

Part 2: Troubleshooting Low Intracellular Accumulation

This section is designed as a logical workflow to diagnose why you might be observing low efficacy or low measured intracellular concentrations of your compound.

Question: My compound shows low apparent permeability (Papp) in my Caco-2 / MDCK assay. What are the potential causes and how do I troubleshoot this?

Low apparent permeability is a common issue. The cause can range from poor passive diffusion and active efflux to experimental artifacts like poor solubility. The following workflow will help you systematically identify the root cause.

TroubleshootingWorkflow start Start: Low Papp Observed in Caco-2 / MDCK Assay integrity Step 1: Verify Assay Integrity - Check TEER values - Run high/low permeability controls (e.g., Propranolol / Atenolol) start->integrity passive Step 2: Assess Passive Permeability - Perform Parallel Artificial Membrane Permeability Assay (PAMPA) integrity->passive Assay OK low_passive Result: Low Passive Permeability (Poor membrane partitioning) passive->low_passive Low Papp in PAMPA good_passive Result: Good Passive Permeability passive->good_passive High Papp in PAMPA solubility Step 3: Check Compound Solubility - Measure kinetic solubility in assay buffer - Visually inspect for precipitation efflux Step 4: Investigate Active Efflux - Perform bidirectional Caco-2 / MDCK-MDR1 assay - Calculate Efflux Ratio (ER) solubility->efflux Solubility OK sol_issue Result: Solubility is the Limiting Factor solubility->sol_issue Poor Solubility efflux_suspected Result: Efflux is a Likely Cause efflux->efflux_suspected good_passive->solubility

Caption: A logical workflow for troubleshooting low apparent permeability.

Step-by-Step Troubleshooting Guide:
  • Verify Assay Integrity: Before questioning the compound, validate the experimental system.

    • Transepithelial Electrical Resistance (TEER): Ensure your cell monolayers are confluent and have formed tight junctions. For Caco-2 cells, TEER values should be ≥ 200 Ω·cm².[6] Monolayers that do not meet this criterion are not suitable for permeability studies.

    • Control Compounds: Always include well-characterized high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol, Lucifer Yellow) controls. If these controls do not yield the expected Papp values, the issue lies with the assay setup, not your test compound.

  • Assess Passive Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that isolates passive, transcellular diffusion.[7] It uses a synthetic membrane coated with lipids to mimic a cell membrane.

    • Why this helps: PAMPA has no transporters or metabolic activity.[8] If your compound shows high permeability in PAMPA but low permeability in a cell-based assay like Caco-2, it strongly suggests that cellular processes (like active efflux) are the limiting factor. If permeability is low in PAMPA, the molecule's intrinsic physicochemical properties are the primary barrier.

    • Protocol: See the detailed protocol in the appendix.

  • Check Compound Solubility: A compound cannot permeate if it is not dissolved in the donor buffer. The concentration gradient is the driving force for passive diffusion.

    • How to check: Measure the kinetic solubility of your compound in the final assay buffer (including any DMSO). A simple method is to prepare the highest concentration used, incubate under assay conditions, centrifuge, and measure the concentration in the supernatant by HPLC or UV-Vis.

    • What to do: If solubility is low, you may need to lower the test concentration. While increasing the percentage of a co-solvent like DMSO is an option, be aware that high concentrations (>1%) can disrupt cell monolayer integrity.

  • Investigate Active Efflux: If passive permeability and solubility are good, the most likely culprit is active transport of the compound out of the cell by efflux pumps. This is a very common mechanism of multidrug resistance.[9][10]

    • How to confirm: This is investigated using a bidirectional transport assay , which is detailed in the next section.

Part 3: Diagnosing and Overcoming Active Efflux

Active efflux is mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs), which act as cellular pumps.[11]

Question: I suspect active efflux is limiting permeability. How can I confirm this and identify the responsible transporters?

Confirmation is achieved by comparing transport in the absorptive (Apical-to-Basolateral, A-B) direction to the efflux (Basolateral-to-Apical, B-A) direction. If the compound is actively pumped out, the B-A transport rate will be significantly higher than the A-B rate.

BidirectionalAssay cluster_0 Apical-to-Basolateral (A->B) Flux cluster_1 Basolateral-to-Apical (B->A) Flux A_donor Apical (Donor) [Compound] A_cells Cell Monolayer A_donor->A_cells Passive Influx A_receiver Basolateral (Receiver) Measure [Compound] A_cells->A_receiver B_donor Basolateral (Donor) [Compound] B_cells Cell Monolayer B_donor->B_cells Passive Influx B_receiver Apical (Receiver) Measure [Compound] B_cells->B_receiver Passive + Active Efflux

Caption: Diagram of a bidirectional transport assay across a cell monolayer.

Methodology: Bidirectional Assay & Use of Inhibitors

The key metric is the Efflux Ratio (ER) , calculated as ER = Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator of active efflux.[12] To identify the specific transporter, the assay is repeated in the presence of known transporter inhibitors.

Common Efflux Transporters and Their Inhibitors

TransporterInhibitorExpected Outcome if Compound is a SubstrateSource
P-glycoprotein (P-gp/MDR1) Verapamil, ElacridarER will decrease significantly (approach 1); Papp(A-B) will increase.[12]
Multidrug Resistance Protein (MRP) MK-571ER will decrease; Papp(A-B) may increase.[13]
Breast Cancer Resistance Protein (BCRP) Fumitremorgin C (FTC)ER will decrease; Papp(A-B) may increase.[12]

Expert Interpretation: By running the bidirectional assay with and without these inhibitors, you can pinpoint the mechanism. For example, if the high efflux ratio is abolished in the presence of verapamil, you have strong evidence that your compound is a substrate of the P-gp transporter. For definitive P-gp substrate identification, using a cell line that specifically overexpresses this transporter, such as MDCK-MDR1, is the gold standard.[14]

Part 4: Advanced Strategies & FAQs

Question: My compound has confirmed low passive permeability (from PAMPA results). What strategies can I explore to improve it?

When intrinsic permeability is the issue, formulation or chemical modification approaches are necessary.

  • Prodrug Strategy: Converting the carboxylic acid to an ester can be an effective strategy. The more lipophilic ester can cross the cell membrane, after which intracellular esterases can cleave it to release the active carboxylic acid parent compound. This is a common technique to improve the bioavailability of acidic drugs.

  • Formulation with Permeability Enhancers: Certain excipients can transiently open tight junctions or fluidize the cell membrane. However, this approach requires careful toxicological evaluation.

  • Co-crystallization: Forming a co-crystal with a GRAS (Generally Recognized as Safe) co-former can sometimes improve the dissolution and permeability profile of a compound.[15]

FAQ 2: My mass balance/recovery in the Caco-2 assay is low (<80%). What does this indicate?

Low recovery, where the total amount of compound at the end of the experiment is less than the initial amount, points to several possibilities:

  • Non-specific Binding: The compound is adsorbing to the plastic walls of the plate or transwell insert. This can be mitigated by using low-binding plates or by adding 4% Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment to act as a carrier and reduce binding.[16]

  • Intracellular Accumulation: The compound is sequestered inside the cells and is not being measured in either the apical or basolateral medium. Lysing the cells at the end of the experiment and quantifying the intracellular concentration can confirm this.

  • Cellular Metabolism: The Caco-2 cells may be metabolizing the compound. Analyzing samples by LC-MS/MS for the appearance of potential metabolites can investigate this possibility.

Appendix: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To measure the rate of passive diffusion of a compound across a lipid-coated artificial membrane.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen, BioAssay Systems)[17][18]

  • Lecithin/dodecane solution (e.g., 1-4% lecithin in dodecane)[8][17]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the membrane for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock to a final concentration (e.g., 10 µM) in PBS. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.

  • Assemble and Incubate: Gently place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane contacts the acceptor solution.[18] Cover and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[19]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for concentrations, volumes, and incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 25-45)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Culture medium (e.g., DMEM + 10% FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)[16]

  • Test compound and controls (e.g., 10 µM final concentration)

  • Efflux inhibitors (e.g., 10 µM Verapamil)

  • TEER meter

  • Analytical instrument (LC-MS/MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm² and culture for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: On Day 21, measure the TEER of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[6]

  • Assay Preparation: Wash the monolayers twice with pre-warmed (37°C) transport buffer and pre-incubate for 30 minutes at 37°C.

  • Initiate Transport (A -> B):

    • Add 0.4 mL of the test compound solution (in transport buffer) to the apical (A) side.

    • Add 1.2 mL of fresh transport buffer to the basolateral (B) side.

  • Initiate Transport (B -> A):

    • Add 1.2 mL of the test compound solution to the basolateral (B) side.

    • Add 0.4 mL of fresh transport buffer to the apical (A) side.

    • (For inhibitor studies, pre-incubate the cells with the inhibitor for 30-60 min and include the inhibitor in both compartments during the transport experiment).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 60-120 minutes.

  • Sampling: At the end of the incubation, take samples from the receiver compartment for each direction. Also, take a sample from the initial donor solution (T=0 sample).

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp and ER: Calculate the apparent permeability (Papp) for each direction and the subsequent Efflux Ratio (ER = Papp(B-A)/Papp(A-B)).

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Vertex AI Search.
  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - ResearchGate. (2025, October 16).
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). MDPI. [Link]

  • trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. (2021, May 24). PubMed. [Link]

  • 2-Methoxycinnamic acid, (Z)-. (n.d.). PubChem. [Link]

  • Cinnamic Acid and Its Derivatives Inhibit Fructose-Mediated Protein Glyc
  • Showing Compound trans-2-Methoxycinnamic acid (FDB004884). (2010, April 8). FooDB. [Link]

  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complic
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. [Link]

  • Roles of P-glycoprotein and multidrug resistance protein in transporting para-aminosalicylic acid and its N-acetylated metabolite in mice brain. (n.d.). PubMed Central. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PubMed Central. [Link]

  • Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes. (n.d.). PubMed. [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks.
  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PubMed Central.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). pion-inc.com.
  • I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?. (2023, July 21).
  • Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies. (n.d.). MDPI.
  • Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. (n.d.).
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-Portal.org.
  • 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone. (n.d.). PubMed. [Link]

  • The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. (2023, August 31).
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Caco2 assay protocol. (n.d.). celther.pl.
  • Intrinsic Membrane Permeability to Small Molecules. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. (2023, February 13). YouTube. [Link]

  • 2,4,5-Trihydroxycinnamic acid. (n.d.). Wikipedia.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2025, August 9). MDPI.
  • Possible Involvement of the Drug Transporters P Glycoprotein and Multidrug Resistance-Associated Protein Mrp2 in Disposition of Azithromycin. (n.d.). NIH.
  • MultiScreen Caco-2 Assay System. (n.d.). Merck Millipore.
  • Characterization of Cell Membrane Permeability In Vitro Part I: Transport Behavior Induced by Single-Pulse Electric Fields. (n.d.). NIH.
  • (PDF) P-glycoprotein transporter in drug development. (n.d.).
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2025, August 9).
  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (n.d.). PubMed Central. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017, March 7). Lokey Lab Protocols - Wikidot. [Link]

  • cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation. (2016, November 11). PubMed. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.).
  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid Analogs: A Roadmap for Future Drug Discovery

Introduction: The Therapeutic Potential of Substituted Cinnamic Acids Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Cinnamic Acids

Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The versatility of the cinnamic acid scaffold, with its reactive phenyl ring, acrylic acid moiety, and α,β-unsaturation, allows for extensive chemical modification to fine-tune its biological profile.[3] This guide focuses on a promising, yet underexplored, class of cinnamic acid derivatives: 2-Methoxy-5-(trifluoromethoxy)cinnamic acid analogs. By analyzing the structure-activity relationships (SAR) of related compounds, we aim to provide a predictive framework for the rational design and development of novel therapeutic agents based on this scaffold.

The strategic incorporation of a methoxy (-OCH3) group at the 2-position and a trifluoromethoxy (-OCF3) group at the 5-position of the phenyl ring is anticipated to confer unique physicochemical and biological properties. The methoxy group is known to enhance the anti-inflammatory and anticancer activities of various compounds, often through modulation of key signaling pathways.[4] The trifluoromethoxy group, a lipophilic hydrogen bond acceptor, can improve metabolic stability and membrane permeability, making it a valuable substituent in drug design.[5] While direct comparative studies on a series of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid analogs are not yet prevalent in the literature, this guide will synthesize existing knowledge to build a robust hypothesis for their potential therapeutic applications and guide future research endeavors.

Deciphering the Structure-Activity Relationship (SAR): A Predictive Analysis

Based on extensive studies of various substituted cinnamic acids, we can extrapolate the likely impact of structural modifications on the biological activity of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid analogs. The core structure presents several points for modification: the carboxylic acid, the acrylic double bond, and the phenyl ring.

Key Structural Features and Their Predicted Impact on Activity:
  • The Phenyl Ring Substituents (2-Methoxy and 5-Trifluoromethoxy): The electron-donating methoxy group at the ortho position can influence the electronic properties of the entire molecule and may play a role in receptor binding. The trifluoromethoxy group at the meta position is a strong electron-withdrawing group and is highly lipophilic, which can enhance cell membrane penetration and metabolic stability. The interplay between these two groups is expected to be a critical determinant of the overall activity profile.

  • Modification of the Carboxylic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can significantly impact the compound's polarity, solubility, and pharmacokinetic properties. Esterification can lead to prodrugs with improved oral bioavailability, while the formation of amides can introduce new hydrogen bonding interactions, potentially enhancing target binding.

  • Saturation of the Acrylic Double Bond: The α,β-unsaturated system is a Michael acceptor and can react with nucleophilic residues in biological targets. Saturation of this double bond would likely alter the mechanism of action and could lead to a different pharmacological profile.

  • Further Substitution on the Phenyl Ring: While the 2-methoxy and 5-trifluoromethoxy substitutions are the focus, the addition of other small, electronically diverse groups at the remaining open positions (3, 4, and 6) could further modulate the activity and selectivity.

Hypothetical SAR Table for 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid Analogs

The following table presents a hypothetical structure-activity relationship for a series of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid analogs based on established principles from related cinnamic acid derivatives. This table is intended to serve as a guide for the design of future synthetic libraries.

Analog R1 (Carboxylic Acid Modification) R2 (Other Phenyl Substituents) Predicted Biological Activity Rationale
Parent Acid -COOHHBaseline anti-inflammatory/anticancer activityCore scaffold with expected intrinsic activity.
Methyl Ester -COOCH3HIncreased cell permeability, potentially enhanced anticancer activityEsterification increases lipophilicity, aiding cell entry.
Amide -CONH2HPotential for enhanced target binding via H-bondsAmide group can form additional hydrogen bonds with target proteins.
N-substituted Amide -CONHR'HModulated activity and selectivity depending on R'The nature of the R' group can be varied to probe specific interactions with the target.
Dihydro Analog -COOH (saturated chain)HAltered mechanism of action, potentially reduced activityRemoval of the Michael acceptor may reduce covalent binding to targets.
4-Hydroxy Analog -COOH4-OHPotentially enhanced antioxidant activityThe addition of a phenolic hydroxyl group can increase radical scavenging ability.
4-Fluoro Analog -COOH4-FIncreased metabolic stability and binding affinityFluorine substitution can block metabolic sites and enhance binding through electrostatic interactions.

Potential Molecular Mechanisms of Action: Targeting Key Signaling Pathways

Cinnamic acid derivatives are known to exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and cancer progression.[6] The primary targets are often the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers. Cinnamic acid derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IkBa-NF-kB IκBα-NF-κB Complex IKK->IkBa-NF-kB Phosphorylates IκBα IkBa IkBa NF-kB NF-kB NF-kB_n NF-κB NF-kB->NF-kB_n Translocates IkBa-NF-kB->NF-kB IκBα degradation Cinnamic_Acid_Analog 2-Methoxy-5-(trifluoromethoxy) cinnamic acid analog Cinnamic_Acid_Analog->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Figure 1: Proposed inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain cinnamic acid derivatives have demonstrated the ability to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38, thereby leading to cell cycle arrest and apoptosis in cancer cells.[7]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Binds Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates Cinnamic_Acid_Analog 2-Methoxy-5-(trifluoromethoxy) cinnamic acid analog Cinnamic_Acid_Analog->MEK Inhibits Transcription_Factors Transcription_Factors ERK_n->Transcription_Factors Activates Gene_Expression Cell Proliferation & Survival Transcription_Factors->Gene_Expression Regulates

Figure 2: Proposed modulation of the MAPK signaling pathway.

Experimental Protocols for Evaluation

To validate the predicted activities of novel 2-Methoxy-5-(trifluoromethoxy)cinnamic acid analogs, a series of well-established in vitro and in vivo assays should be employed.

Synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid Analogs

A general synthetic route would involve a Knoevenagel or Perkin condensation.

Synthesis_Workflow Starting_Material 2-Methoxy-5-(trifluoromethoxy)benzaldehyde Condensation Knoevenagel or Perkin Condensation Starting_Material->Condensation Reagent Malonic Acid or Acetic Anhydride Reagent->Condensation Intermediate Crude Cinnamic Acid Condensation->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Final_Product Pure 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid Purification->Final_Product Modification Carboxylic Acid Modification (Esterification, Amidation) Final_Product->Modification Analogs Cinnamic Acid Analogs Modification->Analogs

Figure 3: General synthetic workflow for cinnamic acid analogs.

Step-by-Step Synthesis Protocol (Knoevenagel Condensation):

  • Reaction Setup: To a solution of 2-methoxy-5-(trifluoromethoxy)benzaldehyde (1 equivalent) in pyridine, add malonic acid (1.5 equivalents) and a catalytic amount of piperidine.

  • Reaction Execution: Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

  • Analog Synthesis: The purified acid can be further modified (e.g., esterification with an alcohol under acidic conditions or amidation using standard coupling reagents) to generate a library of analogs.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value for each compound.

In Vitro Anticancer Activity Assay: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., a human breast cancer cell line like MCF-7) in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Treat the cells with a range of concentrations of the cinnamic acid analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

Conclusion and Future Directions

The 2-Methoxy-5-(trifluoromethoxy)cinnamic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established structure-activity relationships of related cinnamic acid derivatives, analogs of this core structure are predicted to exhibit potent anti-inflammatory and anticancer activities, likely through the modulation of the NF-κB and MAPK signaling pathways. The presence of the methoxy and trifluoromethoxy groups is anticipated to confer favorable pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid analogs to validate the hypotheses presented in this guide. The generation of robust quantitative data will be crucial for establishing a definitive SAR and for identifying lead compounds for further preclinical and clinical development. The experimental protocols outlined herein provide a solid foundation for such investigations. Through a collaborative and data-driven approach, the full therapeutic potential of this exciting class of compounds can be unlocked.

References

  • Cinnamic acid derivatives and their biological efficacy. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]

  • Jakubczyk, K., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules (Basel, Switzerland), 26(12), 3674. [Link]

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.
  • Barcelos, L. C., et al. (2022). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Pharmaceuticals (Basel, Switzerland), 15(3), 349. [Link]

  • Pontiki, E., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules (Basel, Switzerland), 24(1), 2. [Link]

  • Gunia-Krzyżak, A., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules (Basel, Switzerland), 26(10), 3001. [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • (2021). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI. [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]

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Comparative

A Comprehensive Guide to Confirming the Purity of Synthesized 2-Methoxy-5-(trifluoromethoxy)cinnamic acid for Pharmaceutical Research and Development

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and reproducibility in p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and reproducibility in preclinical and clinical studies. This guide provides an in-depth comparison of analytical methods for confirming the purity of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid, a valuable building block in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in their quality assessment workflows.

The presence of the methoxy and trifluoromethoxy groups on the cinnamic acid scaffold presents unique electronic and steric properties, making it an attractive starting material for the synthesis of novel therapeutic agents. However, these same features can influence the impurity profile of the synthesized compound. Potential impurities may arise from starting materials, intermediates, byproducts of the reaction, or degradation products. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

The Synthetic Landscape: Anticipating Potential Impurities

The synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid can be approached through several established synthetic routes for cinnamic acids, most notably the Perkin, Knoevenagel, and Heck reactions. The choice of a specific synthetic pathway will inherently dictate the likely impurities that may be present in the crude product.

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation . This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Knoevenagel Condensation Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 2-Methoxy-5-(trifluoromethoxy)benzaldehyde + Malonic Acid catalyst Piperidine/Pyridine start->catalyst Base Catalyst reflux Heating under Reflux catalyst->reflux acidification Acidification (e.g., HCl) reflux->acidification filtration Filtration acidification->filtration recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization final_product 2-Methoxy-5-(trifluoromethoxy)cinnamic acid recrystallization->final_product Pure Product

A general workflow for the synthesis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid via Knoevenagel condensation.

Causality of Impurity Formation:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 2-methoxy-5-(trifluoromethoxy)benzaldehyde and malonic acid in the final product.

  • Side Products: Decarboxylation of malonic acid can occur, and other side reactions may lead to the formation of various aromatic byproducts.

  • Geometric Isomers: The Knoevenagel condensation can potentially yield both the (E) (trans) and (Z) (cis) isomers of the cinnamic acid. The (E)-isomer is typically the major and more stable product.

Understanding these potential impurities is crucial for developing and validating appropriate analytical methods to detect and quantify them.

A Comparative Analysis of Purity Determination Methods

A robust assessment of purity requires the use of orthogonal analytical techniques that rely on different physicochemical principles. This approach provides a more complete picture of the sample's composition and reduces the risk of overlooking impurities.

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity, detection and quantification of non-volatile impurities.High sensitivity, high resolution, widely applicable.Requires a chromophore for UV detection, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to HPLC, complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, can be coupled with chromatography (LC-MS, GC-MS).Isomers may not be distinguishable by mass alone, quantification can be challenging without standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of product formation.Fast, non-destructive, provides a molecular "fingerprint".Not suitable for quantification of minor components, complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for determining the purity of pharmaceutical compounds due to its high sensitivity and resolving power.[1][2] A well-developed HPLC method can separate the main compound from a wide range of potential impurities.

Experimental Protocol: A Representative HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample Synthesized Compound HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Solvent Mobile Phase (Acetonitrile/Water/TFA) Solvent->HPLC Chromatogram Chromatogram HPLC->Chromatogram Data Data Analysis (Peak Integration, Purity Calculation) Chromatogram->Data

Workflow for HPLC analysis of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

Interpretation of Results: A pure sample will show a single major peak corresponding to 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. The presence of other peaks indicates impurities. The area percentage of each peak can be used to estimate the purity of the sample. For accurate quantification, a reference standard of the main compound and any known impurities is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure and Purity Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for purity assessment. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The presence of the trifluoromethoxy group also allows for ¹⁹F NMR, which can be a very sensitive and specific probe for purity.

Expected NMR Data for 2-Methoxy-5-(trifluoromethoxy)cinnamic acid:

  • ¹H NMR: Signals corresponding to the vinyl protons (a doublet for each, with a characteristic trans coupling constant of ~16 Hz), aromatic protons (with splitting patterns influenced by the methoxy and trifluoromethoxy substituents), and the methoxy protons (a singlet around 3.9 ppm).

  • ¹³C NMR: Resonances for the carboxylic acid carbon, the vinyl carbons, the aromatic carbons (including the carbon attached to the trifluoromethoxy group, which will show a quartet due to coupling with fluorine), and the methoxy carbon.

  • ¹⁹F NMR: A single, sharp signal for the -OCF₃ group, which is highly indicative of the presence of this moiety and can be a sensitive indicator of fluorine-containing impurities.

Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, qNMR can provide a highly accurate and direct measure of the absolute purity of the sample without the need for a specific reference standard of the analyte itself.

Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Expected Mass Spectrum:

  • Electrospray Ionization (ESI) in negative mode: An intense peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 247.04.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to fragment the parent ion and obtain structural information that can help to confirm the identity of the compound and to characterize any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Informative Fingerprint

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups in the synthesized molecule.

Expected FTIR Absorptions:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.

  • C=C stretch (alkene): An absorption around 1625-1640 cm⁻¹.

  • C-O-C stretch (ether and trifluoromethoxy): Strong absorptions in the fingerprint region (typically 1000-1300 cm⁻¹). The C-F stretches of the trifluoromethoxy group will also appear in this region as very strong bands.

While FTIR is excellent for confirming the identity of the bulk material, it is generally not sensitive enough to detect low levels of impurities.

A Self-Validating Purity Assessment Workflow

To ensure the trustworthiness of the purity assessment, a self-validating system should be implemented. This involves using orthogonal methods and validating the primary analytical method (typically HPLC).

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_determination Primary Purity Determination cluster_orthogonal_confirmation Orthogonal Confirmation cluster_validation Method Validation Synthesis Synthesized 2-Methoxy-5-(trifluoromethoxy)cinnamic acid Initial_Analysis FTIR & MS Analysis Synthesis->Initial_Analysis Confirm Functional Groups & Molecular Weight HPLC_Purity HPLC Purity Analysis (% Area) Initial_Analysis->HPLC_Purity NMR_Analysis ¹H, ¹³C, ¹⁹F NMR Analysis HPLC_Purity->NMR_Analysis Structural Confirmation & Impurity ID Validation HPLC Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_Purity->Validation qNMR Quantitative NMR (qNMR) NMR_Analysis->qNMR Absolute Purity Determination Final_Report Certificate of Analysis qNMR->Final_Report Validation->Final_Report

A self-validating workflow for confirming the purity of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[2] This includes demonstrating:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Conclusion

Confirming the purity of synthesized 2-Methoxy-5-(trifluoromethoxy)cinnamic acid requires a thoughtful and multi-faceted approach. By understanding the potential impurities arising from the chosen synthetic route and employing a suite of orthogonal analytical techniques, researchers can have high confidence in the quality of their material. A validated HPLC method provides a robust quantitative measure of purity, while NMR, MS, and FTIR serve as essential tools for structural confirmation and impurity identification. This comprehensive analytical strategy is paramount for ensuring the reliability and reproducibility of research and development in the pharmaceutical industry.

References

  • Perkin, W. H. On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society. 1868 , 21, 53–61. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2010. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

  • PrepChem. Synthesis of 3-(trifluoromethyl) cinnamic acid. [Link]

  • PubChem. 2-Methoxycinnamic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • ResearchGate. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

  • ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • CrystEngComm. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. [Link]

  • Beilstein Journals. Reactions of nitroxides 15. Cinnamates bearing a nitroxyl moiety synthesized using a Mizoroki–Heck cross-coupling reaction. [Link]

  • Technology Networks. Active Pharmaceutical Ingredient Analysis. [Link]

  • Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Natural Resources Canada. SY-5 Certificate of Analysis. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Methoxy-5-(trifluoromethoxy)cinnamic Acid

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. As drug development professionals, our responsibility extends beyond discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is designed to instill confidence and clarity in your waste management protocols, grounding every recommendation in established scientific principles and regulatory standards.

The Hazard Profile: Understanding the "Why" Behind the Protocol

  • Cinnamic Acid Derivatives: Compounds in this class are frequently classified as irritants, capable of causing significant irritation to the skin, eyes, and respiratory tract[1][2]. Direct contact or inhalation of dust should be rigorously avoided.

  • The Trifluoromethoxy Group (-OCF3): This functional group places the molecule in the broader category of fluorinated organic compounds. The carbon-fluorine bond is one of the strongest in organic chemistry, which leads to high thermal and chemical stability[3][4]. This persistence is a critical factor in determining the appropriate disposal pathway, as incomplete destruction can lead to the formation of other persistent and potentially hazardous substances[4]. Therefore, disposal methods must be robust enough to ensure the complete cleavage of this bond.

Given these characteristics, 2-Methoxy-5-(trifluoromethoxy)cinnamic acid must be treated as a hazardous waste, requiring disposal through a licensed and approved waste management facility.

Immediate Safety & Handling: Your First Line of Defense

Proper handling is the foundation of safe disposal. Waste accumulation begins at your lab bench, and so do safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles[5]. If there is a risk of generating dust, a NIOSH-approved respirator is essential[2].

  • Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation exposure[1][6].

  • Work Practices: Avoid the generation of dust when handling the solid material[1][2][6]. Use techniques like gentle scooping rather than pouring, and clean any residual powder with a damp cloth or wipe rather than dry sweeping. Wash hands thoroughly after handling[7][8].

Step-by-Step Waste Collection and Segregation Protocol

Effective disposal begins with meticulous collection and labeling in the laboratory. Do not mix this waste stream with non-hazardous or other incompatible chemical wastes.

Protocol for Waste Segregation:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste containing 2-Methoxy-5-(trifluoromethoxy)cinnamic acid. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must be unambiguous. At a minimum, it should include:

    • The full chemical name: "2-Methoxy-5-(trifluoromethoxy)cinnamic acid"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

    • The date accumulation started.

  • Solid Waste: Place spent solid material, contaminated weighing papers, and disposable implements directly into the designated solid waste container.

  • Contaminated Labware: Non-disposable labware (e.g., glassware) should be decontaminated. Rinse three times with a suitable organic solvent (e.g., ethanol or acetone). The first rinseate is considered acutely hazardous and must be collected in a designated liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on local regulations.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste[9].

The Disposal Pathway: A Decision Framework

Disposal must be handled by a licensed professional waste disposal service[6]. The primary and most effective method for destroying fluorinated organic compounds like this is high-temperature incineration.

Causality of Method Selection: The extreme stability of the C-F bond means that standard chemical neutralization or biological degradation is ineffective. High-temperature incineration is the recommended technology because it provides the necessary energy to break the C-F bond, preventing the release of the persistent parent compound or related fluorinated byproducts into the environment[4]. According to EPA guidance, temperatures exceeding 1,000°C with a residence time of at least 2 seconds are often required for the destruction of similar PFAS compounds[10].

The following diagram outlines the decision-making process for managing waste streams of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid.

G cluster_0 Waste Generation & Collection cluster_1 Disposal Route Selection cluster_2 Final Disposition Waste Waste Generated (Solid, Liquid, PPE) Segregate Segregate into Labeled, Compatible Waste Container Waste->Segregate Identify Identify Waste Type Segregate->Identify Solid Solid Waste (Powder, Contaminated Items) Identify->Solid Solid Liquid Liquid Waste (Contaminated Solvents) Identify->Liquid Aqueous/ Organic Vendor Arrange Pickup by Licensed Hazardous Waste Vendor Solid->Vendor Liquid->Vendor Incineration High-Temperature Incineration (>1000°C) with Scrubber System Vendor->Incineration Primary Route Landfill Permitted Hazardous Waste Landfill (Less Preferred) Vendor->Landfill If Incineration is not an option

Caption: Decision workflow for the disposal of 2-Methoxy-5-(trifluoromethoxy)cinnamic acid waste.

Spill Management Protocol

Accidents happen. A clear, rehearsed spill response plan is non-negotiable.

For a Small Spill (milligrams to a few grams):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating correctly.

  • PPE: Don appropriate PPE, including a respirator if the powder is airborne.

  • Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne[11].

  • Collect: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container[2][6][7].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • Wash: Wash hands thoroughly with soap and water.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and follow their specific emergency procedures.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Summary of Key Disposal Parameters

ParameterSpecificationRationale & Source
Waste Classification Hazardous WasteIrritant properties and environmental persistence of the fluorinated group.[1][5][12]
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2), May cause respiratory irritation.Based on data for structural analogues like trans-Cinnamic acid and its derivatives.[1][2][5][6]
Primary Disposal Method High-Temperature IncinerationRequired to break the highly stable carbon-fluorine bond and prevent environmental persistence.[4][5][6]
Recommended Incineration >1,000°C with a residence time of >2 seconds.Conditions shown to be effective for the destruction of other persistent fluorinated compounds (PFAS).[10]
Contingency Method Permitted Hazardous Waste LandfillA secondary option if incineration is not available, but does not destroy the molecule.[3]
Spill Cleanup Absorb with inert material, collect in sealed container for disposal.Avoids generating dust and ensures containment of the hazardous material.[1][11]

References

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98%. Cole-Parmer.
  • trans-Cinnamic acid - SAFETY DATA SHEET. (2023-03-10). Fisher Scientific.
  • SAFETY DATA SHEET - trans-Cinnamic acid. (2024-08-24). Sigma-Aldrich.
  • SAFETY DATA SHEET - (E)-2-(Trifluoromethyl)cinnamic Acid. TCI Chemicals.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025-09-22). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Cinnamic Acid. Santa Cruz Biotechnology.
  • Fluoride (F- & HF) in Workplace Atmospheres. U.S. Occupational Safety and Health Administration (OSHA).
  • trans-Cinnamic acid - Safety Data Sheet. (2024-09-06). Sigma-Aldrich.
  • SAFETY DATA SHEET - Cinnamic Acid, Natural. (2025-02-20). Axxence.
  • CINNAMIC ACID AR - Safety Data Sheet. Loba Chemie.
  • OSHA Regulated Chemicals with Expanded Health Standards. NASA.
  • SAFETY DATA SHEET - trans-Cinnamic acid. (2024-09-06). Sigma-Aldrich.
  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer.
  • DRAFT EPA PFAS Disposal-022221-CLEAN. (2021-02-22). Reginfo.gov.
  • FLUORIDES (as F) | Occupational Safety and Health Administration. U.S. OSHA.
  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. (2021-02-12). Cox-Colvin & Associates.
  • Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon. (2025-11-14). Bergeson & Campbell, P.C.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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